Miyakamide A2
描述
This compound has been reported in Aspergillus flavus with data available.
isolated from Aspergillus flavus; structure in first source
属性
分子式 |
C31H32N4O3 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-[[(E)-2-(1H-indol-3-yl)ethenyl]amino]-1-oxo-3-phenylpropan-2-yl]-N-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C31H32N4O3/c1-22(36)34-28(19-23-11-5-3-6-12-23)31(38)35(2)29(20-24-13-7-4-8-14-24)30(37)32-18-17-25-21-33-27-16-10-9-15-26(25)27/h3-18,21,28-29,33H,19-20H2,1-2H3,(H,32,37)(H,34,36)/b18-17+/t28-,29-/m0/s1 |
InChI 键 |
NNICSBNBJLZHOU-LBBURDNXSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Miyakamide A2: A Technical Guide to its Discovery and Isolation from Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Miyakamide A2, a bioactive secondary metabolite produced by the fungus Aspergillus flavus var. columnaris. This document details the experimental protocols, quantitative data, and structural elucidation of this novel compound, offering valuable insights for natural product researchers, medicinal chemists, and professionals in drug discovery and development.
Discovery and Producing Organism
This compound was first isolated from the culture broth of Aspergillus flavus var. columnaris strain FKI-0739.[1] This strain was identified as a producer of compounds with notable biological activity, leading to the investigation and characterization of its secondary metabolite profile. The Miyakamide family of compounds, including this compound, were discovered during a screening program for novel antibiotics with insecticidal properties.[1]
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, isolation, and characterization of this compound.
Fermentation of Aspergillus flavus var. columnaris FKI-0739
A seed culture of A. flavus var. columnaris FKI-0739 was prepared by inoculating a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (composition detailed in Table 1) with the fungal strain. The culture was incubated at 28°C for 3 days on a rotary shaker. For production, 20-liter jar fermenters containing a production medium (Table 1) were inoculated with the seed culture and fermentation was carried out at 28°C for a specified duration with aeration and agitation.
Table 1: Composition of Media for Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | 20 | 40 |
| Glucose | 10 | - |
| Glycerol | - | 10 |
| Cottonseed Meal | 10 | 20 |
| Dried Yeast | 5 | 5 |
| CaCO₃ | 2 | 2 |
| pH | 7.0 (before sterilization) | 7.0 (before sterilization) |
Isolation and Purification of this compound
The workflow for the isolation and purification of this compound is outlined in the diagram below.
Caption: Isolation and purification workflow for this compound.
The harvested fermentation broth was centrifuged to separate the mycelia from the supernatant. The mycelial cake was extracted with acetone, and the extract was concentrated. The supernatant was extracted with ethyl acetate. The organic layers were combined, concentrated, and subjected to a series of chromatographic separations. Initial purification was achieved by silica gel column chromatography using a hexane-ethyl acetate gradient. Further purification was performed on a Sephadex LH-20 column with methanol (B129727) as the eluent. The final purification to yield pure this compound was accomplished by preparative high-performance liquid chromatography (HPLC) on an octadecyl-silylated (ODS) silica gel column with an acetonitrile-water mobile phase.
Structural Elucidation of this compound
The chemical structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₃₁H₃₂N₄O₃ |
| Molecular Weight | 508.61 g/mol |
| Appearance | Light Yellow Powder |
| Melting Point | 98-100°C (decomposed) |
| High-Resolution ESI-MS | m/z [M+H]⁺ calculated for C₃₁H₃₃N₄O₃: 509.2553, found: 509.2550 |
| ¹H NMR (CDCl₃, 500 MHz) | See original publication for detailed assignments |
| ¹³C NMR (CDCl₃, 125 MHz) | See original publication for detailed assignments |
| UV λmax (MeOH) nm (log ε) | 225 (4.55), 282 (4.08), 340 (4.38) |
This compound is an E-isomer of Miyakamide A1.[1] Its structure was elucidated as (2S)-2-acetamido-N-[(2S)-1-[[(E)-2-(1H-indol-3-yl)ethenyl]amino]-1-oxo-3-phenylpropan-2-yl]-N-methyl-3-phenylpropanamide.[2]
Caption: Chemical structure of this compound.
Biological Activity
This compound has demonstrated notable biological activities, which are summarized in the table below.
Table 3: Biological Activities of this compound
| Activity | Target Organism/Cell Line | Quantitative Data |
| Insecticidal Activity | Artemia salina (Brine Shrimp) | MIC: 5 µg/mL[1][2] |
| Cytotoxicity | P388 Murine Leukemia Cells | IC₅₀: 12.2 µg/mL[1][2] |
| Antimicrobial Activity | Xanthomonas campestris pv. oryzae | Weak activity (MIC not specified in detail)[1] |
The biological activities of this compound suggest its potential as a lead compound for the development of new insecticidal or cytotoxic agents. The specific signaling pathways affected by this compound have not been extensively studied and represent an area for future research.
Conclusion
This compound, a structurally unique secondary metabolite from Aspergillus flavus var. columnaris, has been successfully isolated and characterized. The detailed protocols for its fermentation, isolation, and purification, along with its spectroscopic and biological data, provide a solid foundation for further investigation. The insecticidal and cytotoxic properties of this compound warrant further exploration to understand its mechanism of action and to evaluate its potential as a therapeutic or agrochemical agent. Future research should focus on elucidating the specific cellular targets and signaling pathways modulated by this compound.
References
Technical Guide: Biological Activity of Miyakamide A2 Against P388 Murine Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miyakamide A2 is a natural product isolated from the culture broth of the fungus Aspergillus flavus var. columnaris FKI-0739. It belongs to a class of N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(α,β)-didehydrotryptamine derivatives, with this compound being the E isomer. Natural products are a significant source of novel chemotherapeutic agents, and understanding the biological activity of compounds like this compound is crucial for the development of new anticancer therapies. This technical guide provides a concise overview of the known biological activity of this compound against P388 murine leukemia cells, including quantitative data, a generalized experimental protocol for assessing its cytotoxicity, and a hypothetical signaling pathway that may be involved in its mechanism of action.
Data Presentation
The cytotoxic activity of this compound against P388 murine leukemia cells has been quantified, providing a key metric for its potential as an anticancer agent. The available data is summarized in the table below.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | P388 | IC50 (µg/mL) | 12.2 |
Table 1: Cytotoxicity of this compound against P388 Cells. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
While the specific, detailed experimental protocol used to determine the IC50 value of this compound against P388 cells is not available in the public domain, a generalized protocol for a standard colorimetric cytotoxicity assay, such as the MTT assay, is provided below. This method is widely used to assess the in vitro cytotoxic effects of chemical compounds on cell lines.
Generalized Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in the culture medium. The cells are treated with these various concentrations of this compound. Control wells containing untreated cells and vehicle-treated cells (medium with the same concentration of the solvent) are also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of this compound against P388 cells.
Caption: Generalized workflow for cytotoxicity assessment.
Signaling Pathway
The precise signaling pathway through which this compound exerts its cytotoxic effects on P388 cells has not been elucidated in the available literature. However, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a generalized and hypothetical intrinsic apoptosis pathway that could be a potential mechanism of action.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Conclusion
This compound demonstrates cytotoxic activity against P388 murine leukemia cells with an IC50 of 12.2 µg/mL. While the precise molecular mechanism remains to be fully elucidated, it is plausible that this compound induces apoptosis, a common mechanism for anticancer agents. Further research is warranted to investigate the specific signaling pathways modulated by this compound in P388 cells and to evaluate its potential as a lead compound for the development of novel leukemia therapies. Detailed mechanistic studies, including apoptosis assays and analysis of key signaling proteins, would provide a more complete understanding of its biological activity.
Miyakamide A2 insecticidal properties and spectrum of activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miyakamide A2 is a cyclic depsipeptide first identified from the marine-derived fungus Aspergillus flavus var. columnaris. While related compounds from marine organisms have demonstrated a wide array of biological activities, including insecticidal properties, specific data on the insecticidal effects and spectrum of activity for this compound are not extensively documented in publicly available scientific literature. This technical guide synthesizes the known biological activities of this compound, proposes a potential mechanism of action based on its chemical class, and provides generalized experimental protocols for assessing insecticidal activity that could be adapted for its evaluation.
Introduction
This compound is a member of the miyakamide family of cyclic depsipeptides, which were first isolated from the culture broth of Aspergillus flavus var. columnaris. These compounds are characterized by their complex cyclic structures containing both amino and hydroxy acids. This compound is an isomer of Miyakamide A1, differing at the didehydrotryptamine moiety. While many natural products from marine sponges and their associated microorganisms are known for their potent bioactivities, including insecticidal effects, the specific investigation of this compound as an insecticide is limited.[1][2]
Known Biological Activity of Miyakamides
Initial studies on the miyakamides focused on their general toxicity and antimicrobial properties. The available quantitative data from the original isolation study are summarized below.
| Compound | Test Organism/Cell Line | Bioassay Type | Result (µg/mL) |
| This compound | Brine Shrimp (Artemia salina) | Growth Inhibition | MIC: 5 |
| This compound | Murine Leukemia Cells (P388) | Cytotoxicity | IC₅₀: 12.2 |
| This compound | Xanthomonas campestris pv. oryzae | Antimicrobial | MIC: 100 |
| Miyakamide A1 | Brine Shrimp (Artemia salina) | Growth Inhibition | MIC: 5 |
| Miyakamide A1 | Murine Leukemia Cells (P388) | Cytotoxicity | IC₅₀: 10.5 |
| Miyakamide B1 | Brine Shrimp (Artemia salina) | Growth Inhibition | MIC: 20 |
| Miyakamide B1 | Murine Leukemia Cells (P388) | Cytotoxicity | IC₅₀: 8.8 |
| Miyakamide B2 | Brine Shrimp (Artemia salina) | Growth Inhibition | MIC: 20 |
| Miyakamide B2 | Murine Leukemia Cells (P388) | Cytotoxicity | IC₅₀: 7.6 |
| Source: Initial discovery and biological activity report. |
Miyakamides B1 and B2 did not show any antimicrobial activity. Furthermore, the miyakamiades did not affect the growth of the free-living nematode Caenorhabditis elegans at a concentration of 100 µg/mL.
Potential Mechanism of Action: V-ATPase Inhibition
While the specific molecular target of this compound has not been definitively identified, many complex macrolides and depsipeptides isolated from marine organisms are known to be potent and specific inhibitors of vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, a crucial process for pH homeostasis in various cellular compartments like lysosomes and endosomes. In insects, V-ATPase is vital for energizing nutrient absorption and ion transport in the midgut. Inhibition of this enzyme can lead to a disruption of these essential physiological processes, ultimately resulting in insect death.
The interaction of the bioinsecticide PA1b with insect V-ATPase has been shown to trigger apoptosis, highlighting this enzyme as a key insecticidal target. Given the structural similarities of this compound to other V-ATPase inhibitors, it is plausible that its biological activity stems from a similar mechanism.
Caption: Hypothesized mechanism of this compound as a V-ATPase inhibitor.
Generalized Experimental Protocol for Insecticidal Bioassay
Due to the absence of specific published insecticidal studies for this compound, the following section outlines a generalized and widely applicable protocol for assessing the insecticidal activity of a novel compound. This methodology would require optimization for specific insect species and the physicochemical properties of this compound.
4.1. Objective
To determine the lethal concentration (LC₅₀) of a test compound against a target insect species through a diet-incorporation or topical application bioassay.
4.2. Materials
-
Test compound (this compound)
-
Solvent for the test compound (e.g., acetone, DMSO)
-
Target insect species (e.g., larvae of Spodoptera frugiperda or Plutella xylostella)
-
Artificial diet for the target insect
-
Multi-well bioassay trays or petri dishes
-
Micropipettes
-
Controlled environment chamber (for temperature, humidity, and photoperiod control)
4.3. Method
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired final concentrations for the bioassay.
-
Diet-Incorporation Method:
-
Incorporate the test solutions into the insect's artificial diet at various concentrations.
-
A control group should be prepared with the solvent alone.
-
Dispense the treated diet into individual wells of the bioassay trays.
-
Introduce one insect larva into each well.
-
Seal the trays to prevent escape and desiccation.
-
-
Topical Application Method:
-
Apply a small, precise volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of each insect larva.
-
A control group should be treated with the solvent alone.
-
Place the treated larvae in petri dishes with an untreated food source.
-
-
Incubation: Place the bioassay trays or petri dishes in a controlled environment chamber under conditions suitable for the target insect species.
-
Data Collection: Assess larval mortality at predetermined intervals (e.g., 24, 48, 72, and 96 hours) after treatment. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis or a similar statistical method to calculate the LC₅₀ value and its 95% confidence intervals.
Caption: Generalized workflow for insecticidal bioassay.
Conclusion and Future Directions
This compound is a cyclic depsipeptide with demonstrated cytotoxic and weak antimicrobial activity. While its chemical class suggests potential as a V-ATPase inhibitor, a common target for insecticides, there is a notable lack of specific research into its insecticidal properties and spectrum of activity. The data available are currently insufficient to classify this compound as an effective insecticide.
Future research should focus on screening this compound against a panel of economically important insect pests using established bioassay protocols. Should significant insecticidal activity be discovered, further studies to elucidate its precise mechanism of action and to identify its molecular target would be warranted. Such research would be crucial in determining the potential of this compound as a lead compound for the development of novel bio-insecticides.
References
An In-depth Technical Guide on the In Vitro Antifungal Activity of the Novel Peptide KKVVFKVKFKK (MP)
Disclaimer: Initial searches for "Miyakamide A2" did not yield specific results on its in vitro antifungal activity. This guide instead focuses on a well-characterized novel membrane-active peptide, KKVVFKVKFKK (MP), to illustrate the requested data presentation, experimental protocols, and visualizations. The methodologies and data structures presented herein serve as a comprehensive template for researchers in the field of antifungal drug development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. Cationic peptides have emerged as a promising class of antimicrobial agents due to their potential for broad-spectrum activity and novel modes of action, often involving direct interaction with the fungal cell membrane. This technical guide provides a detailed overview of the in vitro antifungal activity of the novel synthetic peptide KKVVFKVKFKK, hereafter referred to as MP.
Data Presentation: Antifungal Activity of MP
The in vitro efficacy of MP has been evaluated against a range of pathogenic fungi, including clinically relevant yeasts and molds. The primary metrics for assessing antifungal activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.
Table 1: Minimum Inhibitory Concentrations (MICs) of MP against Various Fungal Pathogens
| Fungal Species | Strain | MIC Range (µg/mL) |
| Candida albicans | ATCC 36232 | 2 - 32[1] |
| Candida spp. | Clinical Isolates | 2 - 32[1] |
| Cryptococcus spp. | Clinical Isolates | 2 - 32[1] |
| Histoplasma spp. | Clinical Isolates | 2 - 32[1] |
| Coccidioides immitis | > 32 |
Table 2: Fungicidal Activity of MP
| Fungal Species | MFC/MIC Ratio | Interpretation |
| Candida albicans | ≤ 4[1] | Fungicidal |
Table 3: Synergistic Activity of MP with Conventional Antifungal Agents against Candida albicans
| Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| MP + Amphotericin B | 0.16[1] | Strong Synergy |
| MP + Fluconazole | 0.02[1] | Strong Synergy |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following protocols are based on established guidelines for antifungal susceptibility testing.
1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antifungal agent.[2][3]
-
Fungal Strains and Culture Conditions: Fungal isolates are cultured on an appropriate agar (B569324) medium, such as Sabouraud Dextrose Agar, to ensure the growth of fresh, viable colonies.
-
Inoculum Preparation: A suspension of fungal colonies is prepared in sterile saline. The suspension is then adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
Assay Procedure:
-
Two-fold serial dilutions of the antifungal peptide are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Each well is inoculated with the prepared fungal suspension.
-
Positive (fungal suspension without peptide) and negative (medium only) controls are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the positive control.[2][4] This can be determined visually or by using a spectrophotometer to measure optical density.[5][6]
2. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to assess whether the compound is fungistatic or fungicidal.
-
Assay Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that shows no visible growth.
-
The aliquot is sub-cultured onto an agar plate that does not contain the antifungal agent.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MFC Determination: The MFC is the lowest concentration of the peptide from which no fungal colonies grow on the sub-culture plate.
Mechanism of Action
While the precise signaling pathways affected by MP are not fully elucidated in the provided search results, its classification as a membrane-active peptide suggests a mechanism that involves direct interaction with the fungal cell membrane.[1] This interaction can lead to membrane disruption, increased permeability, and leakage of cytoplasmic contents, ultimately resulting in cell death.[7][8] This mode of action is characteristic of many antimicrobial peptides and is often responsible for their rapid and potent fungicidal activity.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC.
Proposed Mechanism of Action for Membrane-Active Peptides
Caption: Proposed mechanism for membrane-active peptides.
References
- 1. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Miyakamide A2 as a Cytotoxic Agent: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miyakamide A2, a natural product isolated from the fungus Aspergillus flavus var. columnaris FKI-0739, has demonstrated notable cytotoxic activity. This technical guide provides an in-depth analysis of the putative mechanism of action of this compound as a cytotoxic agent. Drawing from data on this compound and related cytotoxic compounds, this document outlines its effects on cancer cells, proposes a likely signaling pathway for apoptosis induction, and provides detailed experimental protocols for the key assays used in its evaluation. The information is intended to support further research and drug development efforts centered on this and similar molecules.
Introduction
This compound is a member of the miyakamide class of compounds, which are characterized as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(α,β)-didehydrotryptamine derivatives. Specifically, this compound is the E isomer of Miyakamide A1 at the didehydrotryptamine moiety. Natural products from fungal sources are a rich reservoir of bioactive compounds with potential therapeutic applications, including oncology.[1][2] The cytotoxic properties of this compound suggest its potential as a lead compound for the development of novel anticancer agents. Understanding its mechanism of action is crucial for its therapeutic development and for the synthesis of more potent and selective analogs.
Cytotoxic Activity of this compound
The cytotoxic potential of this compound has been quantified using standard in vitro assays. The available data on its activity is summarized in the table below.
| Compound | Assay | Cell Line/Organism | Result |
| This compound | Cytotoxicity Assay | P388 (Murine Leukemia) | IC50: 12.2 µg/mL |
| This compound | Brine Shrimp Lethality Assay | Artemia salina | MIC: 5 µg/mL |
| Table 1: Summary of Quantitative Cytotoxicity Data for this compound. |
Proposed Mechanism of Action
While direct mechanistic studies on this compound are limited, based on its chemical structure and the known activities of other cytotoxic natural products, a plausible mechanism of action is the induction of apoptosis. This programmed cell death is a key mechanism for many anticancer drugs. The proposed signaling cascade involves the intrinsic (mitochondrial) pathway of apoptosis, potentially initiated by cellular stress induced by this compound.
Induction of Apoptosis
It is hypothesized that this compound, like many cytotoxic compounds, induces apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. Key events in the proposed apoptotic pathway include the involvement of the Bcl-2 family of proteins and the activation of caspases.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general workflow for its cytotoxic evaluation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's cytotoxic mechanism of action.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., P388)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Brine Shrimp Lethality Assay
This is a simple and rapid bioassay for screening the cytotoxicity of natural products.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Hatching tank
-
Light source
-
24-well plates or vials
-
This compound stock solution (in DMSO)
-
Yeast suspension (for feeding)
Procedure:
-
Prepare artificial seawater by dissolving sea salt in distilled water (approx. 38 g/L).[6]
-
Hatch the brine shrimp eggs in the hatching tank with aeration and illumination for 24-48 hours.[6]
-
Prepare serial dilutions of this compound in seawater.
-
Transfer 10-15 nauplii (larvae) into each well of a 24-well plate.[7]
-
Add the diluted this compound solutions to the wells. Include a vehicle control and a positive control (e.g., potassium dichromate).
-
Incubate for 24 hours under a light source.
-
Count the number of dead nauplii in each well.
-
Calculate the percentage of mortality and determine the MIC or LC50 value.
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[11]
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the desired incubation time, add the Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[13]
Actin Cytoskeleton Staining
This method visualizes the actin cytoskeleton to assess any morphological changes induced by the cytotoxic agent.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[14]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescent phalloidin solution (e.g., 1X) for 30-60 minutes at room temperature in the dark.[15]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin filaments and nuclei using a fluorescence microscope.
Conclusion
This compound exhibits significant cytotoxic activity against the P388 murine leukemia cell line. While its precise mechanism of action requires further elucidation, the available evidence suggests that it likely induces apoptosis through the intrinsic mitochondrial pathway. The experimental protocols provided in this guide offer a framework for further investigation into the cytotoxic properties and molecular targets of this compound. Such studies are essential for evaluating its potential as a novel anticancer therapeutic. Future research should focus on confirming the apoptotic pathway, identifying specific protein interactions, and evaluating its efficacy and selectivity in a broader range of cancer cell lines and in vivo models.
References
- 1. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. jove.com [jove.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
Understanding the Molecular Target of Miyakamide A2: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Miyakamide A2, a natural product isolated from the fungus Aspergillus flavus var. columnaris, has demonstrated cytotoxic activity against murine leukemia cells. However, despite this initial finding, its specific molecular target and mechanism of action remain largely uncharacterized in publicly available scientific literature. This technical guide summarizes the current state of knowledge regarding this compound, highlighting the significant gaps in the understanding of its bioactivity. At present, there is a lack of in-depth studies investigating its effects on cellular signaling pathways, including apoptosis and cell cycle regulation. Consequently, the information required to delineate its precise molecular target is not available. This document serves to consolidate the limited existing data and to underscore the need for further research to elucidate the therapeutic potential of this compound.
Introduction
This compound is a secondary metabolite produced by the fungus Aspergillus flavus var. columnaris. Structurally, it is the (αE)-α,β-didehydrotryptamine isomer of Miyakamide A1. The discovery of this compound and its initial biological screening revealed its potential as a cytotoxic agent. However, subsequent detailed mechanistic studies appear to be absent from the scientific literature. This guide aims to present the known information and identify areas where further investigation is critically needed.
Known Biological Activity
The primary reported biological activity of this compound is its cytotoxicity against the P388 murine leukemia cell line.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
| P388 Murine Leukemia | 12.2 |
This data represents the extent of publicly available quantitative information on the biological activity of this compound.
Molecular Target: An Unanswered Question
As of the date of this publication, the specific molecular target of this compound has not been identified. Extensive searches of scientific databases and literature have not yielded any studies that pinpoint a direct protein, enzyme, or signaling pathway that this compound interacts with to exert its cytotoxic effects.
Gaps in Current Research
A thorough understanding of a compound's therapeutic potential requires detailed investigation into its mechanism of action. For this compound, there is a significant lack of data in the following critical areas:
-
Apoptosis Induction: There are no published studies to indicate whether the cytotoxic effects of this compound on P388 cells are mediated through the induction of apoptosis. Key experiments, such as Annexin V/PI staining, caspase activation assays, and analysis of Bcl-2 family protein expression, have not been reported.
-
Cell Cycle Analysis: The effect of this compound on cell cycle progression in cancer cells remains unknown. Studies employing flow cytometry to analyze DNA content and the expression of key cell cycle regulators (e.g., cyclins, CDKs) are needed.
-
Signaling Pathway Modulation: There is no information on which intracellular signaling pathways might be affected by this compound. Investigations into common cancer-related pathways, such as MAPK, PI3K/Akt, or NF-κB, could provide crucial insights.
Future Directions
To elucidate the molecular target and mechanism of action of this compound, a systematic approach is required. The following experimental workflow is proposed for future research.
Experimental Workflow
Caption: Proposed research workflow to identify the molecular target of this compound.
Conclusion
This compound presents as a compound with initial promise due to its cytotoxic activity. However, the current body of scientific knowledge is insufficient to define its molecular target or mechanism of action. The information presented in this guide is exhaustive of what is publicly available. For researchers, scientists, and drug development professionals, this compound represents an unexplored opportunity. The path to understanding its therapeutic potential requires foundational research into its effects on fundamental cellular processes such as apoptosis and cell cycle regulation, followed by targeted studies to identify its direct molecular interactions. Without such data, any further development of this compound as a potential therapeutic agent is premature.
Methodological & Application
Protocol for the Extraction of Miyakamide A2 from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of Miyakamide A2, a bioactive secondary metabolite, from the fungal culture of Aspergillus flavus var. columnaris. The procedures outlined below are based on established methodologies for the isolation of fungal secondary metabolites and specific information available for Miyakamides.
Introduction
This compound is an antibiotic compound first isolated from the culture broth of the fungus Aspergillus flavus var. columnaris FKI-0739.[1] It is a stereoisomer of Miyakamide A1 and possesses a molecular weight of 508.63 g/mol .[1] this compound has demonstrated biological activity, including insecticidal effects and growth inhibition against various cell lines. This protocol details the necessary steps for the cultivation of the producing fungus, followed by the extraction and purification of this compound.
Materials and Equipment
Fungal Strain and Culture Media
-
Aspergillus flavus var. columnaris FKI-0739
-
Potato Dextrose Agar (PDA) for slant cultures
-
Seed culture medium (e.g., Potato Dextrose Broth (PDB) or a specialized fermentation medium)
-
Production culture medium (details to be optimized based on the specific strain and literature)
Reagents and Consumables
-
Solvents (analytical grade): Ethyl acetate (B1210297), Methanol, Chloroform (B151607), Dimethyl sulfoxide (B87167) (DMSO), Hexane (B92381)
-
Silica (B1680970) gel for column chromatography (e.g., 60-120 mesh)
-
Reverse-phase C18 silica gel for HPLC
-
Sterile culture flasks, petri dishes, and centrifuge tubes
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Standard laboratory glassware
Experimental Protocols
Fungal Cultivation
The production of this compound is achieved through a multi-stage fermentation process.
3.1.1. Strain Maintenance and Inoculum Preparation
-
Maintain the Aspergillus flavus var. columnaris FKI-0739 strain on PDA slants at 25-28°C for 7-10 days until sporulation.
-
Prepare a spore suspension by washing the surface of a mature slant with sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Inoculate a seed culture flask containing a suitable liquid medium (e.g., PDB) with the spore suspension.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
3.1.2. Production Fermentation
-
Transfer the seed culture to a larger production-scale fermenter containing the production medium. The inoculum volume should be approximately 5-10% of the production medium volume.
-
Conduct the fermentation under controlled conditions. While specific optimal conditions for this compound production are not publicly available, typical parameters for Aspergillus fermentation for secondary metabolite production are:
-
Temperature: 25-30°C
-
pH: 5.0-6.0
-
Aeration: 1.0-1.5 vvm (vessel volumes per minute)
-
Agitation: 200-300 rpm
-
Duration: 7-14 days
-
Extraction of this compound
This compound is isolated from the culture broth.
-
After the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Pool the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.
Purification of this compound
A multi-step chromatographic procedure is required to purify this compound from the crude extract.
3.3.1. Silica Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization under UV light.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Concentrate the pooled fractions to yield a semi-purified extract.
3.3.2. High-Performance Liquid Chromatography (HPLC)
-
Further purify the semi-purified extract using reverse-phase HPLC.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 column.
-
Elute with a gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS and NMR).
Data Presentation
The following tables should be used to record and present the quantitative data from the extraction and purification process.
Table 1: Fermentation Parameters and Crude Extract Yield
| Parameter | Value |
| Fermentation Volume (L) | |
| Incubation Time (days) | |
| Final pH of Culture Broth | |
| Wet Mycelial Weight (g/L) | |
| Volume of Culture Filtrate (L) | |
| Volume of Ethyl Acetate Used (L) | |
| Crude Extract Weight (g) | |
| Crude Extract Yield (mg/L of culture) |
Table 2: Purification of this compound
| Purification Step | Starting Material (mg) | Elution Solvents | Fraction(s) Collected | Purified Product (mg) | Yield (%) | Purity (%) |
| Silica Gel Chromatography | ||||||
| Preparative HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₂N₄O₃ |
| Molecular Weight | 508.63 |
| Appearance | Pale yellow powder |
| Solubility | Soluble in DMSO, Methanol, Acetone, Chloroform. Insoluble in Water, Hexane. |
Disclaimer: This protocol is intended for informational purposes for research and development professionals. The specific parameters for fungal cultivation and purification may require optimization for best results. All laboratory work should be conducted in accordance with standard safety practices.
References
Application Notes: High-Performance Liquid Chromatography (HPLC) Purification of Miyakamide A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miyakamide A2 is a cyclic peptide antibiotic that has demonstrated notable insecticidal properties. As a secondary metabolite produced by the fungus Aspergillus flavus var. columnaris, effective purification is crucial for its detailed study and potential application in drug development and as a biopesticide. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the isolation and purification of such natural products. This document provides a detailed protocol for the HPLC purification of this compound, designed to guide researchers in obtaining a high-purity compound for further analysis.
Experimental Workflow
The overall workflow for the purification of this compound from a crude extract involves a multi-step process to remove impurities and isolate the target compound.
Caption: Workflow for this compound Purification.
Experimental Protocols
Fermentation and Extraction
A representative protocol for the production and extraction of secondary metabolites from Aspergillus flavus is as follows.
-
Fermentation: Culture Aspergillus flavus var. columnaris in a suitable liquid medium (e.g., Potato Dextrose Broth) for a period conducive to secondary metabolite production (typically 7-14 days) under appropriate temperature and agitation conditions.
-
Extraction: After fermentation, separate the mycelia from the culture broth by filtration. Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate (B1210297). Combine the organic extracts and evaporate under reduced pressure to yield a crude extract.
Preliminary Purification: Silica Gel Chromatography
To enrich the fraction containing this compound before HPLC, a preliminary purification step using silica gel chromatography is recommended.
-
Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or a bioassay to identify the fractions containing this compound. Pool the active fractions and concentrate them.
High-Performance Liquid Chromatography (HPLC) Purification
The final purification of this compound is achieved using reversed-phase HPLC. The following is a representative protocol based on the purification of similar cyclic peptides.
-
Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography step in the HPLC mobile phase or a compatible solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Utilize a preparative or semi-preparative HPLC system equipped with a UV detector. A C18 reversed-phase column is a suitable choice for the separation of cyclic peptides.
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Gradient Program: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically employed to effectively separate the components. The exact gradient will need to be optimized based on the specific column and sample complexity.
-
-
Detection: Monitor the elution profile at a suitable wavelength, typically between 210-280 nm, where peptide bonds and aromatic residues absorb.
-
Fraction Collection: Collect the fractions corresponding to the peak of interest (this compound).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under similar conditions. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
Data Presentation
The following table summarizes the key parameters for the HPLC purification of this compound.
| Parameter | Value/Description |
| Instrumentation | Preparative/Semi-Preparative HPLC System |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 40 minutes (representative) |
| Flow Rate | 4.0 mL/min (representative for semi-preparative) |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 500 µL (dependent on concentration and column size) |
| Expected Retention Time | To be determined empirically |
Signaling Pathway and Logical Relationships
The purification process follows a logical progression from a complex mixture to a pure compound, as illustrated in the workflow diagram. Each step is designed to remove a subset of impurities, thereby enriching the target compound for the subsequent, higher-resolution separation technique.
Caption: Logical Flow of Purification Steps.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. By following the outlined steps of extraction, preliminary purification, and final HPLC separation, researchers can effectively isolate this insecticidal cyclic peptide for further scientific investigation. The provided workflow, protocols, and data tables serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, drug discovery, and agricultural science. Optimization of the specific HPLC conditions may be required depending on the instrumentation and the exact nature of the crude extract.
Application Notes and Protocols: Determination of Miyakamide A2 Cytotoxicity using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miyakamide A2 is a marine natural product with potential therapeutic applications. As with any novel compound, evaluating its cytotoxic effects is a critical early step in the drug discovery process. This document provides a detailed protocol for assessing the cytotoxicity of this compound in a cell culture setting using a standard tetrazolium-based colorimetric assay. The described methodology allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.
Principle of the Assay
The protocol utilizes a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), to assess cell viability. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product.[1][2] The intensity of the color, which can be quantified using a microplate reader, is directly proportional to the number of living cells. A decrease in color intensity upon treatment with this compound indicates a reduction in cell viability and thus, cytotoxicity.
Data Presentation
The results of a typical cytotoxicity experiment with this compound can be summarized in the following table. This allows for a clear comparison of the compound's effect across different cell lines and concentrations.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line A | 0.1 | 98 ± 4.5 | 15.2 |
| 1 | 85 ± 5.1 | ||
| 10 | 55 ± 6.2 | ||
| 50 | 20 ± 3.8 | ||
| 100 | 5 ± 2.1 | ||
| Normal Cell Line B | 0.1 | 100 ± 3.9 | >100 |
| 1 | 99 ± 4.2 | ||
| 10 | 95 ± 5.5 | ||
| 50 | 88 ± 6.0 | ||
| 100 | 80 ± 7.3 |
Table 1: Example Cytotoxicity Data for this compound. The table illustrates the dose-dependent effect of this compound on a cancer cell line versus a normal cell line. The IC50 value represents the concentration at which a 50% reduction in cell viability is observed.
Experimental Protocols
This section provides a detailed step-by-step protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
To aid in the understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound cytotoxicity testing.
While the precise mechanism of this compound is yet to be fully elucidated, many marine natural products induce cytotoxicity through the activation of apoptotic signaling pathways. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
Application Notes and Protocols for Artemia salina Lethality Assay of Miyakamide A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miyakamides are a group of dipeptides isolated from the fungus Aspergillus flavus var. columnaris.[1] Miyakamide A2, in particular, has demonstrated bioactive properties, including antibiotic activity against the brine shrimp, Artemia salina.[1] The Artemia salina lethality assay is a simple, rapid, and cost-effective preliminary toxicity screen for natural products and synthetic compounds.[2][3][4] This assay is a valuable tool in drug development for assessing the cytotoxic potential of novel compounds. These application notes provide a detailed protocol for evaluating the bioactivity of this compound using the Artemia salina lethality assay.
Data Presentation
The bioactivity of this compound and related compounds against Artemia salina is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism or, in this case, causes lethality in the brine shrimp.
| Compound | Bioactivity against Artemia salina (MIC µg/mL) |
| Miyakamide A1 | 5 |
| This compound | 5 |
| Miyakamide B1 | 20 |
| Miyakamide B2 | 20 |
Data sourced from a study on Miyakamides.
Experimental Protocols
This section details the methodology for performing the Artemia salina lethality assay to determine the bioactivity of this compound.
1. Materials and Reagents
-
Artemia salina cysts (brine shrimp eggs)
-
Sea salt
-
Distilled water
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Yeast extract
-
Potassium dichromate (for positive control and euthanasia)
-
Hatching tank or beaker
-
Aerator (air pump with tubing)
-
Light source
-
24-well microplates
-
Micropipettes
-
Incubator
-
Dissecting microscope or magnifying glass
2. Preparation of Artificial Seawater
Dissolve 38 grams of sea salt in 1 liter of distilled water to create a sterile artificial seawater solution.
3. Hatching of Artemia salina Nauplii
-
Add approximately 0.5 grams of Artemia salina cysts to a hatching tank containing 500 mL of artificial seawater.
-
Provide continuous aeration and illumination to the hatching tank.
-
Maintain the temperature at 25-30°C.
-
Hatching will occur within 24-48 hours. The newly hatched brine shrimp are called nauplii.
-
After hatching, turn off the aeration and allow the empty eggshells to float to the surface. The nauplii will be attracted to the light source at the bottom of the tank.
-
Carefully collect the nauplii from the bottom of the tank using a pipette.
4. Preparation of Test Solutions
-
Prepare a stock solution of this compound in DMSO. Miyakamides are soluble in DMSO, methanol, acetone, and chloroform, but insoluble in water and hexane.
-
From the stock solution, prepare a series of dilutions of this compound in artificial seawater to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations to determine the LC50 value.
5. Artemia salina Lethality Assay Procedure
-
Using a micropipette, transfer 10-15 nauplii into each well of a 24-well microplate.
-
Add the prepared this compound dilutions to the wells. Each concentration should be tested in triplicate.
-
Include a negative control group containing artificial seawater with the same percentage of DMSO used in the test solutions.
-
Include a positive control group using a known toxic substance, such as potassium dichromate.
-
Incubate the microplate at 25-30°C under a constant light source for 24 hours.
-
After 24 hours, count the number of dead (immobile) nauplii in each well under a dissecting microscope.
-
To confirm death, gently prod any non-moving nauplii with a fine needle.
-
Calculate the percentage of mortality for each concentration.
-
The LC50 (median lethal concentration) value can be determined using probit analysis or other statistical methods.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Artemia salina lethality assay of this compound.
Proposed Signaling Pathway for this compound Cytotoxicity
While the precise mechanism of this compound's cytotoxicity is not fully elucidated, a plausible pathway based on the general mechanisms of cytotoxic amides and natural products is proposed below. This pathway suggests that this compound may induce cell death through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to the activation of apoptotic pathways.
Caption: Proposed cytotoxicity pathway of this compound.
References
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Mechanism of Action of the Marine-Derived Fungal Metabolite Trichodermamide B and Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Miyakamide A2 Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miyakamide A2, a natural product isolated from Aspergillus flavus var. columnaris FKI-0739, has demonstrated a range of biological activities, including insecticidal effects and cytotoxicity against P388 cancer cells with an IC50 of 12.2 μg/mL.[] Its unique chemical structure, featuring a dipeptide core and a distinctive indolyl-ethenyl-amino moiety, makes it an attractive scaffold for the development of novel therapeutic agents. These application notes provide a detailed, albeit theoretical, framework for the synthesis of this compound and its analogs, aimed at exploring structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity. The protocols outlined below are based on established principles of peptide synthesis and organic chemistry, providing a robust starting point for researchers in drug discovery and development.
Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound suggests a convergent synthetic approach. The molecule can be disconnected into three key fragments: N-acetyl-L-phenylalanine (Fragment A), N-methyl-L-phenylalanine (Fragment B), and a novel (E)-2-(1H-indol-3-yl)ethen-1-amine unit (Fragment C). This strategy allows for the individual synthesis and subsequent coupling of these fragments, facilitating the generation of a diverse library of analogs by modifying each component.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocols
The following protocols detail a potential synthetic route to this compound and its analogs.
Synthesis of Fragment C: (E)-2-(1H-indol-3-yl)ethen-1-amine
This fragment can be synthesized from indole-3-carboxaldehyde (B46971) via a Horner-Wadsworth-Emmons reaction followed by a Curtius rearrangement.
Workflow:
References
Application Notes and Protocols for Miyakamide A2 in Mitochondrial Electron Transport Chain Assays
Disclaimer: As of December 2025, publicly available scientific literature does not contain information on a compound named "Miyakamide A2" or its effects on the mitochondrial electron transport chain. The following application notes and protocols are presented as a detailed, illustrative example based on the methodologies used for known mitochondrial Complex I inhibitors. The data and specific mechanisms attributed to "this compound" are hypothetical and intended to serve as a template for researchers working with novel mitochondrial modulators.
Introduction
This compound is a novel small molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Its high specificity and potency make it a valuable tool for studying mitochondrial respiration, cellular bioenergetics, and the pathological implications of Complex I dysfunction. These application notes provide detailed protocols for utilizing this compound in mitochondrial electron transport chain (ETC) assays to characterize its effects on mitochondrial function.
The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for cellular energy production through oxidative phosphorylation.[1] Inhibition of the ETC can have profound effects on cellular metabolism and is a key area of investigation in various fields, including cancer biology, neurodegenerative diseases, and metabolic disorders.[2][3][4]
Mechanism of Action
This compound selectively binds to a subunit of mitochondrial Complex I, obstructing the transfer of electrons from NADH to ubiquinone.[3] This inhibition leads to a decrease in the proton gradient across the inner mitochondrial membrane, subsequently reducing ATP synthesis. Consequently, an increase in the production of reactive oxygen species (ROS) may be observed due to the back-up of electrons within Complex I.
Data Presentation
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Isolated Mitochondria
| Treatment | Concentration | Basal OCR (nmol O₂/min/mg protein) | State 3 OCR (ADP-stimulated) | State 4o OCR (Oligomycin-inhibited) | FCCP-uncoupled OCR (Maximal Respiration) |
| Vehicle Control | - | 150 ± 12 | 750 ± 45 | 145 ± 11 | 950 ± 68 |
| This compound | 10 nM | 125 ± 10 | 420 ± 33 | 120 ± 9 | 550 ± 41 |
| This compound | 50 nM | 80 ± 7 | 180 ± 15 | 75 ± 6 | 210 ± 18 |
| This compound | 100 nM | 55 ± 5 | 155 ± 13 | 50 ± 4 | 160 ± 14 |
| Rotenone (B1679576) (Positive Control) | 1 µM | 50 ± 4 | 150 ± 12 | 48 ± 4 | 155 ± 13 |
Data are presented as mean ± standard deviation (n=3). OCR was measured using high-resolution respirometry.
Table 2: Effect of this compound on Mitochondrial Complex I Activity
| Treatment | Concentration | Complex I Activity (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 nM | 68 ± 4.1 |
| This compound | 50 nM | 35 ± 2.9 |
| This compound | 100 nM | 12 ± 1.5 |
| Rotenone (Positive Control) | 1 µM | 8 ± 1.1 |
Complex I activity was determined by measuring the decrease in NADH absorbance at 340 nm.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells, such as HEK293 or SH-SY5Y cells, for use in downstream ETC assays.
Materials:
-
Cultured cells (e.g., HEK293, SH-SY5Y)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 215 mM mannitol, 75 mM sucrose, 0.1% BSA, 20 mM HEPES, 1 mM EGTA, pH 7.2 with KOH
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Homogenize the cells with 10-15 strokes of a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with 500 µL of MIB.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL).
-
Determine the protein concentration using a BCA assay.
Protocol 2: High-Resolution Respirometry for Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the use of high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Respiration Buffer (e.g., MiR05)
-
Substrates for Complex I: Pyruvate (5 mM), Malate (2 mM)
-
ADP (1 mM)
-
Oligomycin (B223565) (2.5 µg/mL)
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - titrate for optimal concentration
-
Rotenone (0.5 µM)
-
Antimycin A (2.5 µM)
-
This compound (various concentrations)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria (typically 25-50 µg of protein) to the chamber containing pre-warmed respiration buffer.
-
Add Complex I substrates (pyruvate and malate) to measure basal respiration (State 2).
-
Inject this compound at the desired concentration and record the change in OCR. A vehicle control should be run in parallel.
-
Inject ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak).
-
Titrate FCCP to uncouple the electron transport chain and measure maximal respiration.
-
Inject rotenone and antimycin A to inhibit Complex I and Complex III, respectively, to determine non-mitochondrial oxygen consumption.
-
Analyze the data to determine the specific effects of this compound on different respiratory states.
Protocol 3: Mitochondrial Complex I Activity Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to directly measure the enzymatic activity of Complex I.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA
-
NADH (150 µM)
-
Ubiquinone (Coenzyme Q₁) (50 µM)
-
This compound (various concentrations)
-
Rotenone (1 µM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Freeze-thaw the isolated mitochondria three times to disrupt the mitochondrial membranes.
-
In a cuvette, add the assay buffer and the mitochondrial sample.
-
Add ubiquinone to the cuvette.
-
Incubate with various concentrations of this compound or vehicle for 3 minutes at 30°C.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADH.
-
To determine the specific activity of Complex I, subtract the rate of NADH oxidation in the presence of the specific Complex I inhibitor, rotenone.
-
Calculate the percentage of Complex I inhibition by this compound relative to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting Complex I of the ETC.
Caption: Experimental workflow for assessing the effects of this compound on mitochondrial function.
References
- 1. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dysfunction and targeted drugs: a focus on diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential requirements for mitochondrial electron transport chain components in the adult murine liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction in AMI: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Miyakamide A2 on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miyakamide A2 is a novel compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a drug candidate. This document provides a detailed experimental framework to investigate the pro-apoptotic effects of this compound on cancer cell lines. The protocols herein describe a multi-faceted approach to characterize the induction of apoptosis, from early plasma membrane changes to the activation of key effector molecules and mitochondrial involvement.
Experimental Design Overview
To comprehensively assess the apoptotic effects of this compound, a series of quantitative and qualitative assays are proposed. The general workflow involves treating a selected cancer cell line with varying concentrations of this compound over a time course. A suitable positive control, such as staurosporine, and a vehicle control (e.g., DMSO) will be included in all experiments to ensure the validity of the results.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear interpretation and comparison.
Table 1: Dose-Response and Time-Course of this compound-Induced Cell Death
| This compound Conc. (µM) | Time Point (hr) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 24 | |||
| 0.1 | 24 | |||
| 1 | 24 | |||
| 10 | 24 | |||
| Positive Control | 24 | |||
| 1 | 6 | |||
| 1 | 12 | |||
| 1 | 24 | |||
| 1 | 48 |
Table 2: Effect of this compound on Caspase-3/7, -8, and -9 Activity
| Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) | Fold Increase in Caspase-8 Activity (vs. Vehicle) | Fold Increase in Caspase-9 Activity (vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM, 24 hr) | |||
| Positive Control |
Table 3: Quantification of Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Ratio of Red/Green Fluorescence Intensity (J-aggregates/J-monomers) | % Cells with Depolarized Mitochondria |
| Vehicle Control | ||
| This compound (1 µM, 12 hr) | ||
| Positive Control (CCCP) |
Table 4: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment | Relative Protein Expression (Normalized to Loading Control) | |||
| Cleaved Caspase-3 | Cleaved PARP | Bcl-2 | Bax | |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM, 24 hr) | ||||
| Positive Control |
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.[1][2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, vehicle control, or a positive control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA.[3]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
Caspase Activity Assay
This fluorometric assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, caspase-9) caspases.[4][5]
Materials:
-
Caspase-Glo® 3/7, 8, and 9 Assay Kits
-
Cell Lysis Buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)[4][6]
-
Microplate reader with fluorescence capabilities
Procedure:
-
Plate cells in a 96-well plate and treat as described previously.
-
Lyse the cells using the provided cell lysis buffer and incubate on ice for 10 minutes.[4]
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant to a new white-walled 96-well plate.
-
Prepare the caspase substrate solution according to the manufacturer's instructions, typically containing the fluorogenic substrate and DTT in a reaction buffer.[4]
-
Add the substrate solution to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[4]
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade.[7]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify protein expression levels relative to the loading control.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay utilizes the fluorescent dye JC-1 to assess mitochondrial health, a key indicator of intrinsic apoptosis.[8][9]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
JC-1 dye
-
Assay Buffer
-
Positive control (e.g., CCCP)[8]
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format (e.g., 96-well black plate) and treat with this compound.[10]
-
Prepare the JC-1 staining solution by diluting the JC-1 stock in the cell culture medium.[9]
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[8][9]
-
Wash the cells with the provided Assay Buffer.[10]
-
Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).
-
Calculate the ratio of red to green fluorescence intensity as a measure of mitochondrial depolarization.
Visualizations
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. bosterbio.com [bosterbio.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
How to prepare Miyakamide A2 stock solutions for in vitro experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Miyakamide A2 is a cyclic peptide derivative isolated from Aspergillus flavus var. columnaris FKI-0739.[] It has demonstrated biological activities, including insecticidal and cytotoxic effects, making it a compound of interest for further investigation in various in vitro experimental models.[] Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting the appropriate solvent and handling conditions.
| Property | Value | Source |
| Molecular Weight | 508.63 g/mol | |
| Appearance | Pale yellow powder | |
| Solubility | Soluble in DMSO, Methanol (MeOH), Acetone, Chloroform (CHCl3). Insoluble in Water (H2O) and Hexane. | |
| Chemical Formula | C31H32N4O3 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is recommended as the primary solvent due to the insolubility of this compound in aqueous solutions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and weighing of the compound.
-
Weigh this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5086 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 508.63 g/mol = 0.0005086 g = 0.5086 mg
-
-
-
Add Solvent: Add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 100 µL of DMSO to the 0.5086 mg of this compound to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. Visually inspect the solution to ensure there are no visible particles.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquotting and Storage: Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Application Notes
-
Solvent Considerations: While this compound is also soluble in methanol, acetone, and chloroform, DMSO is a common solvent for in vitro experiments due to its miscibility with aqueous culture media. However, it is crucial to consider the potential effects of the final DMSO concentration on the experimental system, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%.
-
Working Solutions: To prepare working solutions for your experiments, the concentrated DMSO stock solution should be serially diluted in the appropriate cell culture medium or assay buffer. To avoid precipitation, add the DMSO stock solution dropwise to the aqueous solution while gently vortexing.
-
Stability: The stability of this compound in solution is not extensively documented. Therefore, it is best practice to prepare fresh working solutions from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Handling Precautions: this compound has demonstrated cytotoxic activity. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
Application of Romidepsin (FK228) in Natural Product Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romidepsin (B612169), also known as FK228, is a potent, bicyclic peptide natural product originally isolated from the bacterium Chromobacterium violaceum.[1][2][3] It is a selective inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2][4] By inhibiting HDACs, particularly Class I enzymes, Romidepsin can alter chromatin structure, leading to the re-expression of silenced tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancer cells.[3][5][6] This application note provides a comprehensive overview of the biological activity of Romidepsin, detailed experimental protocols for its evaluation, and visualization of its mechanism of action.
Mechanism of Action
Romidepsin is a prodrug that is administered in an inactive form.[2][5][7][8] Upon cellular uptake, its intramolecular disulfide bond is reduced, likely by intracellular glutathione, to expose a free thiol group.[2][8] This active form of Romidepsin then chelates the zinc ion within the active site of Class I and II HDAC enzymes, potently inhibiting their deacetylase activity.[2][7][8]
The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes.[5] This includes the upregulation of genes involved in cell cycle control (e.g., p21WAF1/CIP1), apoptosis (e.g., TRAIL, Bak, Bax), and the downregulation of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Romidepsin against HDAC Enzymes
| Enzyme | IC50 (nM) |
| HDAC1 | 36 |
| HDAC2 | 47 |
| HDAC4 | 510 |
| HDAC6 | 14,000 |
Data compiled from Selleck Chemicals product information.[9]
Table 2: Anti-proliferative Activity of Romidepsin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| U-937 | Histiocytic Lymphoma | 5.92 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | 8.36 | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.95 | Not Specified |
| PEER | T-cell Lymphoma | 10.8 | 48 |
| SUPT1 | T-cell Lymphoma | 7.9 | 48 |
| Patient J | T-cell Lymphoma | 7.0 | 48 |
| Hut-78 | T-cell Lymphoma | 0.038 - 6.36 | 24, 48, 72 |
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87 | 24, 48, 72 |
| Neuroblastoma (various) | Neuroblastoma | 1.8 - 11.9 (1-6.5 ng/ml) | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | ~1-1.8 | 72 |
| SKM-1 | Myelodysplastic Syndrome | ~1-1.8 | 72 |
| MDS-L | Myelodysplastic Syndrome | ~1-1.8 | 72 |
Data compiled from multiple sources.[9][10][11][12][13][14]
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of Romidepsin against purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developer solution
-
Romidepsin (dissolved in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of Romidepsin in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted Romidepsin.
-
Include control wells with enzyme and substrate but no inhibitor (positive control) and wells with substrate only (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each Romidepsin concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effect of Romidepsin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Romidepsin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Romidepsin and a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a spectrophotometer.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the use of flow cytometry to quantify apoptosis induced by Romidepsin.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Romidepsin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Romidepsin at various concentrations for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Signaling Pathways Modulated by Romidepsin
Romidepsin impacts multiple signaling pathways to exert its anti-cancer effects. Beyond histone acetylation, it is known to modulate pathways involved in cell survival, stress response, and cell death.
Romidepsin has been shown to inhibit the pro-survival PI3K/AKT/mTOR and Wnt/β-catenin pathways.[10][11] Concurrently, it activates stress-related pathways such as the SAPK/JNK pathway and the unfolded protein response (UPR), which can contribute to the induction of apoptosis.[10][11] The increased production of reactive oxygen species (ROS) and subsequent DNA damage response also play a role in Romidepsin-mediated cell death.[10]
Conclusion
Romidepsin serves as a prime example of a successful natural product-derived therapeutic. Its potent and selective inhibition of HDACs has established it as a valuable tool in cancer therapy. The detailed protocols and data presented herein provide a framework for researchers to investigate the potential of Romidepsin and other novel natural products in the drug discovery pipeline. Understanding the intricate mechanisms of action and the cellular pathways modulated by such compounds is crucial for the development of next-generation targeted therapies.
References
- 1. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin (Istodax, NSC 630176, FR901228, FK228, depsipeptide): a natural product recently approved for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Romidepsin: a novel histone deacetylase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Miyakamide A2 Production in Aspergillus flavus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Miyakamide A2 from Aspergillus flavus fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low in standard fermentation conditions?
This compound is a diketopiperazine, a type of cyclic dipeptide, produced by the fungus Aspergillus flavus var. columnaris. It is synthesized from L-phenylalanine and a modified tryptophan precursor.[1] The low yield of many fungal secondary metabolites, including this compound, under standard laboratory conditions is a common challenge. This is often because the biosynthetic gene clusters responsible for their production are tightly regulated and may be "silent" or expressed at very low levels in nutrient-rich environments.[1][2] The expression of these genes is controlled by a complex network of global and pathway-specific regulators that respond to various environmental cues.
Q2: What is the biosynthetic pathway for this compound?
The specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature. However, based on its structure, it is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, multi-domain enzymes that assemble peptides from amino acid precursors without the use of ribosomes. The Aspergillus flavus genome is known to contain numerous NRPS gene clusters, highlighting its potential to produce a wide array of such compounds.[2][3][4][5] The general mechanism for diketopiperazine formation by fungal NRPSs involves the sequential activation of two amino acids, their condensation, and subsequent cyclization to form the characteristic diketopiperazine ring.
Q3: How can I increase the yield of this compound?
Several strategies can be employed to enhance the production of diketopiperazines like this compound in Aspergillus flavus. These approaches focus on optimizing fermentation conditions and providing the necessary building blocks for biosynthesis.
-
Precursor Feeding: Supplementing the fermentation medium with the amino acid precursors of this compound, namely L-phenylalanine and L-tryptophan, can significantly boost production by increasing the substrate pool available to the NRPS enzyme.
-
Media Optimization: The composition of the fermentation medium, particularly the sources and concentrations of carbon and nitrogen, plays a critical role in regulating secondary metabolism. Systematically varying these components can lead to a substantial increase in yield.
-
Manipulation of Global Regulators: The biosynthesis of secondary metabolites in Aspergillus is heavily influenced by global regulatory networks, such as the Velvet complex (VeA/LaeA/VelB). Genetic manipulation of these regulators can "awaken" silent or poorly expressed gene clusters.
Q4: What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of secondary metabolites like this compound. When coupled with a suitable detector, such as a UV-Vis or mass spectrometer (LC-MS), HPLC allows for the separation, identification, and precise quantification of the target compound in complex fermentation extracts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low this compound production | 1. Inappropriate fermentation medium. 2. Suboptimal physical fermentation parameters (pH, temperature, aeration). 3. The biosynthetic gene cluster is silent under the tested conditions. 4. Incorrect strain of Aspergillus flavus. | 1. Screen different fermentation media (e.g., PDB, YES, Czapek-Dox). Optimize carbon and nitrogen sources. 2. Systematically vary pH (e.g., 5.0-7.0), temperature (e.g., 25-30°C), and agitation speed to find optimal conditions. 3. Attempt precursor feeding with L-phenylalanine and L-tryptophan. Consider genetic manipulation of global regulators like laeA if molecular tools are available. 4. Verify the strain as Aspergillus flavus var. columnaris. |
| Inconsistent this compound yields between batches | 1. Variability in inoculum preparation (spore concentration, age). 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation protocol, ensuring a consistent spore concentration and age for each fermentation. 2. Prepare media components in batches and use a precise protocol for media preparation. 3. Calibrate and monitor fermentation equipment (pH probes, temperature controllers, shakers) regularly. |
| Difficulty in extracting and purifying this compound | 1. Inefficient extraction solvent. 2. Presence of interfering compounds with similar properties. | 1. Test different organic solvents for extraction, such as ethyl acetate (B1210297) or chloroform.[6] 2. Optimize the chromatographic purification steps. Consider using different stationary and mobile phases for column chromatography or preparative HPLC. |
| Fungal growth is good, but no this compound is produced | 1. Nutrient repression of secondary metabolism. 2. Feedback inhibition by other metabolites. | 1. Try using a fermentation medium with limited primary nutrients to trigger secondary metabolism. 2. Analyze the full metabolic profile to identify other major secondary metabolites that might be competing for precursors or inhibiting the this compound pathway. |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus flavus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the desired fermentation medium (e.g., Yeast Extract Sucrose - YES broth).
-
Dispense the medium into baffled Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).
-
Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flasks on a rotary shaker (e.g., 180 rpm) at a controlled temperature (e.g., 28°C) for the desired duration (e.g., 7-14 days).
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Extract the mycelium separately with a suitable solvent (e.g., methanol (B129727) or acetone) to recover any intracellular product.
-
Protocol 2: Precursor Feeding Experiment
-
Follow the General Fermentation Protocol as described above.
-
Prepare sterile stock solutions of L-phenylalanine and L-tryptophan (e.g., 100 mM in sterile water or a suitable buffer).
-
On day 3 of fermentation (or at a predetermined time point in the growth phase), add the precursor solutions to the fermentation flasks to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Include a control flask without precursor feeding.
-
Continue the fermentation and harvest at different time points to analyze the impact on this compound yield.
Data Presentation
Table 1: Hypothetical Data on the Effect of Precursor Feeding on this compound Yield
| Precursor Added | Concentration (mM) | This compound Yield (mg/L) | Fold Increase |
| Control | 0 | 5.2 ± 0.8 | 1.0 |
| L-Phenylalanine | 5 | 12.7 ± 1.5 | 2.4 |
| L-Tryptophan | 5 | 18.9 ± 2.1 | 3.6 |
| L-Phe + L-Trp | 5 + 5 | 35.4 ± 3.2 | 6.8 |
Table 2: Hypothetical Data on Media Optimization for this compound Production
| Carbon Source (2%) | Nitrogen Source (0.5%) | This compound Yield (mg/L) |
| Glucose | Yeast Extract | 8.1 ± 1.1 |
| Sucrose | Yeast Extract | 15.3 ± 1.9 |
| Maltose | Yeast Extract | 11.5 ± 1.4 |
| Sucrose | Peptone | 12.8 ± 1.6 |
| Sucrose | Ammonium Sulfate | 6.4 ± 0.9 |
Visualizations
Caption: The Velvet complex signaling pathway in Aspergillus spp.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global analysis of fungal biosynthetic gene clusters reveals the diversification of diketopiperazine biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Overcoming Miyakamide A2 solubility issues in aqueous solutions
Welcome to the Technical Support Center for Miyakamide A2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a cyclic peptide and antibiotic produced by the fungus Aspergillus flavus.[1] Like many hydrophobic peptides, it is inherently insoluble in water and aqueous buffers, which poses a significant challenge for its use in biological assays and preclinical studies.[2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. To mitigate this, it is crucial to optimize the final concentration of the organic solvent and the dilution method.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.5% (v/v) is considered safe for most cell lines, though some may tolerate up to 1%.[4][5] For sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, other organic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), ethanol, and acetonitrile (B52724) can be used. For peptides containing cysteine or methionine, which can be oxidized by DMSO, DMF is a recommended alternative.
Q5: Can I use techniques other than organic solvents to improve the aqueous solubility of this compound?
A5: Several advanced formulation strategies can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and encapsulation in nanogels, such as hyaluronic acid (HA) nanogels, which have shown promise for water-insoluble cyclic peptides.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume incrementally. Use sonication or gentle vortexing to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The peptide's solubility limit in the final aqueous solution has been exceeded. | Lower the final concentration of this compound. Increase the percentage of the organic co-solvent if the assay allows. Slowly add the stock solution to the vortexing aqueous buffer to ensure rapid dispersion. |
| The solution is cloudy or turbid after dilution. | Formation of fine precipitates or aggregates. | Filter the solution through a 0.22 µm syringe filter. Consider using a different co-solvent or a solubilizing excipient like a surfactant (e.g., Tween® 80) or cyclodextrin. |
| Inconsistent results between experiments. | Variability in stock solution preparation or degradation of the peptide. | Prepare a fresh stock solution for each experiment. Ensure the lyophilized peptide has been properly stored. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Cell toxicity observed in the vehicle control. | The concentration of the organic solvent is too high for the cell line. | Reduce the final concentration of the organic solvent in the assay. Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Hexane | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol (MeOH) | Soluble | |
| Acetone | Soluble | |
| Chloroform (CHCl₃) | Soluble |
Table 2: Typical Concentration Ranges for Solubilizing Agents in Cell-Based Assays
Disclaimer: The optimal concentration of these agents should be determined empirically for your specific experimental setup.
| Agent | Typical Final Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
| Ethanol | 0.1% - 1% (v/v) | Generally well-tolerated by many cell lines. |
| Tween® 80 | 0.01% - 0.1% (w/v) | A non-ionic surfactant that can aid in forming stable micelles. |
| β-Cyclodextrins | 1 - 10 mM | Can form inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a precise volume of 100% sterile-filtered DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Mixing: Gently vortex the vial for 10-15 seconds. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the peptide is completely dissolved.
-
Inspection: Visually inspect the solution to confirm that no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Warm the desired aqueous cell culture medium or buffer to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound DMSO stock solution drop-wise into the medium to achieve the final desired concentration. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Generalized apoptosis signaling pathways potentially activated by cytotoxic agents.
References
How to prevent Miyakamide A2 degradation during storage
Welcome to the technical support center for Miyakamide A2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic peptide of fungal origin with potential therapeutic applications. Like many complex natural products, its intricate chemical structure, which includes multiple amide bonds, an N-acetyl group, and a dehydrotryptamine moiety, can be susceptible to degradation under suboptimal storage conditions. Ensuring its stability is critical for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on the structure of this compound and general knowledge of peptide stability, the primary factors that can lead to its degradation are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the peptide structure.
-
Moisture (Hydrolysis): Water can hydrolyze the amide bonds within the peptide backbone, leading to linearization and loss of activity. The presence of moisture can also facilitate other degradative reactions.
-
Light (Photodegradation): Exposure to light, particularly UV light, can induce photolytic cleavage or other chemical modifications.
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of amide bonds.
-
Oxidation: The indole (B1671886) ring of the dehydrotryptamine residue and other parts of the molecule may be susceptible to oxidation, especially in the presence of oxygen and certain contaminants.
Q3: How should I store lyophilized this compound for long-term use?
For long-term storage of lyophilized this compound, it is recommended to:
-
Keep the vial tightly sealed and stored with a desiccant to minimize exposure to moisture.[1][4]
-
Protect from light by using an amber vial or by storing it in a dark container.[3][4][5]
Q4: I need to prepare a stock solution of this compound. What is the best practice?
This compound is soluble in DMSO, methanol, acetone, and chloroform, but insoluble in water and hexane. When preparing a stock solution:
-
Use a sterile, high-purity solvent in which this compound is readily soluble, such as DMSO.
-
To minimize hydrolytic degradation, it is advisable to use anhydrous solvents if possible.
-
Prepare aliquots of the stock solution in low-protein-binding tubes to avoid loss of material and to prevent repeated freeze-thaw cycles.[2][5]
-
Store the aliquots at -80°C for long-term stability. For short-term use (a few days), 4°C may be acceptable, but validation is recommended.[2][5]
Q5: Can I store my this compound solution in a frost-free freezer?
It is strongly advised to avoid using frost-free freezers for storing this compound solutions.[3] These freezers have automatic defrosting cycles that cause temperature fluctuations, which can lead to degradation over time. A manual defrost freezer with stable temperature control is preferred.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in a new batch of this compound solution. | Peptide degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines. 2. Prepare a fresh stock solution from lyophilized powder that has been stored correctly. 3. Perform a quality control check (e.g., HPLC-MS) on the new stock solution to confirm its integrity. |
| Precipitate observed in the this compound stock solution after thawing. | Poor solubility at lower temperatures or concentration exceeding the solubility limit. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Centrifuge the vial at low speed before taking an aliquot to pellet any undissolved material. |
| Inconsistent experimental results between different aliquots. | Degradation due to multiple freeze-thaw cycles or exposure to light/air during handling. | 1. Ensure that each aliquot is used for a single experiment to avoid freeze-thaw cycles. 2. Minimize the time the stock solution is at room temperature and exposed to light. 3. Use fresh aliquots for critical experiments. |
Experimental Protocols
Protocol 1: Long-Term Storage of Lyophilized this compound
-
Upon receiving the lyophilized this compound, immediately place it in a desiccator at room temperature to prevent moisture absorption.
-
Before opening, allow the vial to equilibrate to room temperature inside the desiccator for at least 30 minutes to prevent condensation.[1]
-
Weigh the desired amount of peptide in a controlled, low-humidity environment.
-
For the remaining lyophilized powder, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.[5]
-
Store the sealed vial in a light-protected container at -80°C.
Protocol 2: Preparation and Storage of this compound Stock Solutions
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration.
-
Vortex gently until the peptide is completely dissolved.
-
Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to -80°C for long-term storage.
Protocol 3: Stability Assessment of this compound Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and establish stability-indicating analytical methods.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with an appropriate buffer (e.g., phosphate (B84403) buffer at pH 7.4) to the final experimental concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample at 80°C for 48 hours.
-
Photodegradation: Expose the sample to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep a sample at -80°C (unstressed control).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection (RP-HPLC-UV-MS).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of this compound remaining at each time point under each condition.
-
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Troubleshooting logic for addressing this compound degradation issues.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. realpeptides.co [realpeptides.co]
- 3. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Miyakamide A2 Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity assays with Miyakamide A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxic activity?
This compound is a natural product isolated from the fungus Aspergillus flavus. It has demonstrated cytotoxic effects against murine leukemia P388 cells with a reported IC50 value of 12.2 µg/mL. Its mechanism of action in mammalian cells is not yet fully elucidated but is presumed to involve the induction of apoptosis, potentially through mitochondrial pathways, similar to other antibiotic compounds.
Q2: What are the key chemical properties of this compound to consider for cytotoxicity assays?
This compound is a pale yellow powder. Its solubility is a critical factor for consistent assay results.
| Property | Value |
| Appearance | Pale Yellow Powder |
| Solubility | Soluble in DMSO, Methanol (MeOH), Acetone, Chloroform (CHCl3) |
| Insolubility | Insoluble in Water, Hexane |
| IC50 (P388 cells) | 12.2 µg/mL |
It is crucial to ensure complete solubilization of this compound in a suitable solvent, like DMSO, before preparing final dilutions in cell culture media. Precipitation of the compound can lead to significant variability in results.
Q3: Which type of cytotoxicity assay is most suitable for this compound?
Initially, a metabolic activity-based assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common starting point due to its convenience and high-throughput nature. However, given that the suspected mechanism of action involves apoptosis, it is highly recommended to validate findings with a secondary assay that measures a different cellular endpoint. Suitable complementary assays include:
-
Apoptosis Assays: Measuring caspase-3/7 activation, Annexin V staining, or DNA fragmentation (e.g., TUNEL assay).
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assay or trypan blue exclusion.
-
ATP-based Viability Assays: Measuring cellular ATP content as an indicator of viability.
Using multiple assays with different endpoints can help to confirm the cytotoxic effect and elucidate the mechanism of action.[1]
Q4: How can I be sure that this compound itself is not interfering with the assay readout?
This is a valid concern, especially with natural products which can have inherent color or reducing properties.[2] To address this, appropriate controls are essential.
| Control Group | Purpose |
| No-Cell Control | This compound in media without cells. This will identify if the compound directly reacts with the assay reagents (e.g., reduces MTT). |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any cytotoxic effects of the solvent itself. |
| Untreated Control | Cells in media alone, representing 100% viability. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis) to ensure the assay is performing as expected. |
Troubleshooting Guide for Inconsistent this compound Cytotoxicity Assay Results
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting each row/column. Use a calibrated multichannel pipette. |
| Edge Effects | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration, using a co-solvent, or gently sonicating the stock solution before dilution. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing after the addition of assay reagents (e.g., MTT, solubilization buffer). Avoid vigorous shaking that could detach adherent cells. |
Issue 2: Lower-Than-Expected or No Cytotoxicity
| Potential Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Test a wider range of this compound concentrations. The reported IC50 of 12.2 µg/mL in P388 cells may differ in your cell line of interest. |
| Incorrect Incubation Time | Optimize the incubation time. Cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a positive control known to be effective in your chosen line. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Issue 3: Higher-Than-Expected Cytotoxicity
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle control with varying solvent concentrations to determine the tolerance of your cell line.[3] |
| Contamination | Check for microbial contamination in cell cultures and reagents, which can affect cell health and assay results. |
| Over-confluent or Unhealthy Cells | Use cells that are in the logarithmic growth phase and have high viability. Over-confluent or stressed cells can be more susceptible to cytotoxic agents. |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15-30 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
This compound
-
DMSO (cell culture grade)
-
96-well white-walled, clear-bottom cell culture plates
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
References
Optimizing Miyakamide A2 Concentration for Cell-Based Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Miyakamide A2 in cell-based experiments. Find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a cyclic peptide isolated from the fungus Aspergillus flavus var. columnaris. It has demonstrated cytotoxic effects against murine leukemia P388 cells.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A reported 50% inhibitory concentration (IC50) for this compound against P388 cells is 12.2 µg/mL. For a new cell line, it is advisable to perform a dose-response experiment starting with a broad range of concentrations centered around this value (e.g., from 1 µg/mL to 50 µg/mL) to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in solvents like DMSO, methanol, and acetone, but insoluble in water and hexane. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is non-toxic to your cells, typically below 0.5%.
Q4: How can I determine if this compound is inducing apoptosis in my cells?
Apoptosis can be assessed using several methods. A common approach is to use an Annexin V assay to detect the externalization of phosphatidylserine, an early marker of apoptosis.[1][2][3][4] Additionally, measuring the activity of caspases, which are key executioner enzymes in the apoptotic cascade, can provide further evidence.[5][6][7][8][9]
Q5: The IC50 value I'm observing is different from the published data. Why might this be?
IC50 values can vary between different studies and cell lines due to a multitude of factors.[10][11] These can include differences in cell line sensitivity, experimental conditions such as incubation time and cell density, and variations in assay protocols and reagents.[10] It is crucial to empirically determine the IC50 for your specific experimental setup.
Data Presentation
Table 1: Reported Cytotoxicity of this compound
| Compound | Cell Line | Assay | IC50 |
| This compound | P388 (Murine Leukemia) | Not specified | 12.2 µg/mL |
This data is based on a single reported value and should be used as a starting point for optimization in other cell lines.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining cell viability after treatment with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1, 5, 10, 20, 50 µg/mL) and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V Staining
This protocol outlines the steps for detecting apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (like Propidium Iodide or DAPI) to the cell suspension.[2][3]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.
Caspase-3 Activity Assay
This protocol provides a general method for measuring the activity of caspase-3, a key executioner caspase.
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer.
-
Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).[5][9]
-
Signal Detection: Measure the colorimetric or fluorescent signal generated by the cleavage of the substrate by active caspase-3.
-
Data Normalization: Normalize the caspase activity to the total protein concentration of the cell lysate.
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Potential Cause: Uneven cell seeding, edge effects in the 96-well plate, or incomplete formazan crystal dissolution.[12][13]
-
Solution: Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure complete dissolution of formazan crystals by gentle mixing and sufficient incubation with the solubilization buffer.[12][13]
Issue 2: No apoptotic cells detected after this compound treatment.
-
Potential Cause: The concentration of this compound may be too low, or the incubation time is too short. The chosen cell line might be resistant to apoptosis induction by this compound.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction. Consider using a different cell line or an alternative cell death assay.
Issue 3: High background in Annexin V staining.
-
Potential Cause: Mechanical stress during cell harvesting can damage the cell membrane, leading to false-positive results.[4]
-
Solution: Handle cells gently during trypsinization and centrifugation. Optimize the harvesting protocol to minimize cell damage.
Visualizations
Caption: Workflow for cell-based experiments with this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Managing Off-Target Effects of Miyakamide A2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Miyakamide A2 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target effects of this compound?
This compound is a novel compound with a primary intended biological target. However, like many small molecules, it may interact with other proteins, leading to off-target effects. Off-target binding can result in misleading experimental outcomes, cellular toxicity, or other unintended biological responses.[1][2] It is crucial to validate that the observed cellular phenotype is a direct consequence of the intended on-target activity.
Q2: What are the initial indicators of potential off-target effects in my experiments?
Common signs that suggest off-target effects of this compound may be influencing your results include:
-
Inconsistent Phenotypes: Observing different cellular responses when using a structurally distinct inhibitor for the same intended target.[1]
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment does not align with the phenotype seen after genetic knockdown or knockout of the intended target.[1]
-
Unusually Steep Dose-Response Curves: A very sharp drop-off in a dose-response curve can indicate the onset of toxicity or engagement of multiple targets at higher concentrations.
-
Cellular Stress or Toxicity at Low Concentrations: Observing signs of cellular stress (e.g., changes in morphology, apoptosis) at concentrations close to the IC50 for the primary target.
Q3: How can I minimize the off-target effects of this compound in my cellular assays?
Several strategies can be employed to minimize and account for off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1]
-
Orthogonal Validation: Confirm key findings using alternative methods, such as employing a structurally and mechanistically different inhibitor for the same target or using genetic approaches like CRISPR-Cas9 or RNAi to validate the target's role in the observed phenotype.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cell at the concentrations used in your experiments.
-
Proteome-Wide Profiling: Utilize unbiased techniques to identify all cellular targets of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results between this compound and other inhibitors for the same target.
This may suggest that the observed phenotype is due to an off-target effect of this compound or the comparator compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent inhibitor results.
Issue 2: High background or inconsistent results in reporter gene assays.
This compound might be directly interfering with the reporter protein (e.g., luciferase) or causing general cellular stress.
Troubleshooting Steps:
-
Run a Counter-Screen: Use a control reporter vector with a constitutive promoter that lacks the specific response element for your pathway. If this compound affects the signal from this control vector, it suggests a direct effect on the reporter machinery or general cellular toxicity.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your reporter assay to ensure that the observed effects are not due to cytotoxicity.
-
Vary Reporter Assay Reagents: If using a luciferase-based assay, test for direct inhibition of the luciferase enzyme by performing the assay in a cell-free system with purified enzyme and this compound.
Quantitative Data Summary
The following tables provide a template for organizing quantitative data related to this compound's activity. Actual values should be determined experimentally.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) |
| On-Target | Biochemical Assay | Value |
| Cell-Based Assay | Value | |
| Off-Target 1 | Kinase Panel Screen | Value |
| Off-Target 2 | GPCR Binding Assay | Value |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | This compound Concentration Range | Notes |
| Target Engagement | 0.1x - 10x On-Target IC50 | To confirm binding to the intended target in a cellular context. |
| Phenotypic Assay | 0.5x - 5x On-Target IC50 | Start with a narrow range around the cellular IC50. |
| Cytotoxicity Assay | 1x - 100x On-Target IC50 | To determine the therapeutic window. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Phenotypic Analysis
Objective: To determine the minimum effective concentration of this compound required to produce the desired phenotype and to identify the concentration at which off-target or toxic effects may occur.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration.
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell proliferation assay, reporter gene assay, western blot for a downstream marker).
-
Data Analysis: Plot the response as a function of the inhibitor concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Genetic Validation using CRISPR-Cas9
Objective: To confirm that the phenotype observed with this compound is a direct result of inhibiting the intended target.
Caption: Workflow for genetic validation using CRISPR-Cas9.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the intended target of this compound into an appropriate expression vector.
-
Transfection and Selection: Co-transfect the gRNA vector and a Cas9 nuclease vector into the cells of interest. Select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for target gene knockout using PCR, sequencing, or Western blotting.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.
Signaling Pathways
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a hypothetical signaling cascade where this compound is intended to inhibit "Target Kinase." Off-target effects on "Off-Target 1" are also depicted.
Caption: Hypothetical on-target and off-target signaling pathways for this compound.
References
How to minimize the cytotoxicity of Miyakamide A2 to non-target cells
Disclaimer: The following troubleshooting guides and FAQs are based on general principles of toxicology and drug development. The specific mechanism of cytotoxicity for Miyakamide A2 in non-target mammalian cells is not extensively characterized in publicly available literature. Therefore, these recommendations should be adapted and validated based on your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic profile?
This compound is an antibiotic produced by the fungus Aspergillus flavus var. columnaris FKI-0739. It has demonstrated insecticidal activity.[] In terms of cytotoxicity against mammalian cells, it has been shown to inhibit the growth of murine leukemia cells (P388) with a reported IC50 of 12.2 μg/mL.[]
Q2: What is the likely mechanism of cytotoxicity of compounds from Aspergillus flavus?
While the specific mechanism for this compound is not detailed in the available literature, extracts from Aspergillus flavus have been shown to induce cytotoxicity in cancer cells through mechanisms that include:
-
Induction of apoptosis: Characterized by cell shrinkage and chromatin condensation.
-
Generation of Reactive Oxygen Species (ROS): Leading to oxidative stress.
-
Loss of mitochondrial membrane potential: Disrupting cellular energy production.
It is plausible that this compound exerts its cytotoxic effects through one or more of these pathways.
Q3: What are the primary strategies to minimize the cytotoxicity of a potent compound like this compound to non-target cells?
The main approaches to reduce off-target cytotoxicity fall into two categories:
-
Structural Modification (Analog Synthesis): Creating derivatives of the parent compound to improve its therapeutic index. This involves synthesizing analogs that retain efficacy against the target while having reduced toxicity towards non-target cells.
-
Targeted Drug Delivery: Utilizing carrier systems to selectively deliver the cytotoxic agent to the target cells, thereby minimizing exposure to healthy tissues. Common systems include liposomes and nanoparticles.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Cells During In Vitro Assays
Possible Cause: The inherent toxicity of this compound affects both target and non-target cells.
Troubleshooting Steps:
-
Determine a Therapeutic Window:
-
Experiment: Perform dose-response cytotoxicity assays on a panel of both target (e.g., specific cancer cell lines) and non-target (e.g., normal primary cells or non-cancerous cell lines) cells.
-
Data Presentation:
-
| Cell Line | Cell Type | IC50 (μg/mL) of this compound |
| P388 | Murine Leukemia (Target) | 12.2 |
| User-defined non-target 1 | e.g., Normal Fibroblast | User-determined value |
| User-defined non-target 2 | e.g., Primary Hepatocytes | User-determined value |
-
Investigate Mechanism of Cytotoxicity:
-
Experiment: Conduct assays to measure apoptosis (e.g., Annexin V/PI staining), ROS production (e.g., DCFDA assay), and mitochondrial membrane potential (e.g., JC-1 staining) in both target and non-target cells treated with this compound.
-
Workflow:
Caption: Workflow for investigating the mechanism of cytotoxicity.
-
-
Synthesize and Screen Analogs:
-
Protocol: Based on the structure of this compound, design and synthesize analogs with modifications aimed at reducing non-specific toxicity. This could involve altering lipophilicity or masking functional groups that interact with off-target molecules.
-
Screening: Screen the synthesized analogs using the same cytotoxicity assays as in step 1 to identify candidates with an improved therapeutic window.
-
Issue 2: Systemic Toxicity Observed in Animal Models
Possible Cause: Broad biodistribution of this compound leads to toxicity in healthy tissues.
Troubleshooting Steps:
-
Encapsulation in a Delivery Vehicle:
-
Strategy: Formulate this compound within a drug delivery system to control its release and distribution. Liposomes are a common choice for encapsulating cytotoxic drugs.
-
Experimental Protocol: Liposomal Formulation of this compound (Thin-Film Hydration Method)
-
Dissolve this compound and lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid transition temperature to form multilamellar vesicles (MLVs).
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm).
-
Remove unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
-
Data Presentation: Comparison of Free vs. Liposomal this compound
-
| Formulation | Mean Diameter (nm) | PDI | Encapsulation Efficiency (%) | In Vivo MTD (mg/kg) |
| Free this compound | N/A | N/A | N/A | User-determined value |
| Liposomal this compound | User-determined value | User-determined value | User-determined value | User-determined value |
-
Targeted Drug Delivery Strategy:
-
Concept: Modify the surface of the drug delivery vehicle (e.g., liposome) with ligands that bind to receptors overexpressed on target cells.
-
Logical Relationship:
Caption: Targeted liposome interaction with target vs. non-target cells.
-
-
Combination Therapy:
-
Hypothesis: A lower, less toxic dose of this compound may be effective when combined with another therapeutic agent that has a different mechanism of action.
-
Experimental Design:
-
Identify a second agent that shows synergy with this compound in target cells.
-
Perform in vitro and in vivo studies using a combination of sub-toxic doses of both agents.
-
Evaluate for enhanced efficacy and reduced overall toxicity.
-
-
By systematically applying these troubleshooting steps, researchers can work towards minimizing the off-target cytotoxicity of this compound and enhancing its potential as a therapeutic agent.
References
Refinement of Miyakamide A2 purification protocol to remove impurities
This guide provides troubleshooting advice and answers to frequently asked questions for researchers refining the purification protocol of Miyakamide A2, a cyclic peptide. The focus is on removing persistent impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common structural features?
This compound is a cyclic peptide originally isolated from the fungus Aspergillus flavus var. columnaris. It is the E isomer of Miyakamide A1, differing at the didehydrotryptamine residue. These molecules are part of a family of related peptide compounds and often require precise purification to separate from structurally similar variants.
Q2: What are the most common types of impurities encountered during the purification of cyclic peptides like this compound?
During the synthesis and isolation of cyclic peptides, several types of impurities can arise. These include:
-
Synthesis-Related Impurities: Deletion or insertion of amino acids, truncated sequences, and by-products from incomplete deprotection of amino acid side chains.[1][2][3]
-
Degradation Products: Impurities formed by oxidation (especially of residues like methionine), deamidation of asparagine and glutamine, or hydrolysis.[2][4]
-
Process-Related Impurities: These can include dimers (parallel and anti-parallel), isomers, or residual solvents and reagents from the purification process itself.[1]
-
Isomers: For this compound, its Z isomer, Miyakamide A1, is a primary impurity that needs to be resolved.
Q3: What is the general strategy for purifying this compound?
The purification of cyclic peptides typically involves multiple chromatographic steps. A common final and critical step is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[4] Optimizing the RP-HPLC method is key to achieving high purity.
Troubleshooting Guide: HPLC Purification
This section addresses specific issues that may arise during the RP-HPLC purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Incorrect Mobile Phase: The solvent composition (e.g., acetonitrile/water or methanol/water ratio) or pH may not be optimal for separating this compound from a closely related impurity.[5] 2. Inappropriate Column Chemistry: The stationary phase (e.g., C18) may not have sufficient selectivity for the compounds. 3. Column Degradation: Loss of stationary phase or contamination can reduce separation efficiency.[5] | 1. Optimize Mobile Phase: Perform a gradient optimization. Adjust the pH of the aqueous component, as small changes can significantly alter the retention of peptides. 2. Try an Orthogonal Column: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to exploit different separation mechanisms. 3. Use a Guard Column: A guard column can protect the analytical column from contaminants.[6] If the column is old, replace it. |
| Broad or Tailing Peaks | 1. Column Overload: Injecting too much sample can lead to poor peak shape.[5] 2. Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone can interact with basic residues in the peptide, causing tailing. 3. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][8] | 1. Reduce Sample Load: Decrease the injection volume or the concentration of the sample. 2. Use a Modern Column: Employ an end-capped column to minimize silanol interactions. Alternatively, add a competing base like triethylamine (B128534) (TEA) in low concentrations (0.05-0.1%) to the mobile phase. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase or degradation of solvents can cause drift.[6] 2. System Leaks: Leaks in the pump or fittings can lead to pressure fluctuations and variable flow rates.[9] 3. Column Equilibration: Insufficient time for the column to equilibrate between runs, especially in gradient elution. | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily, filter, and degas them properly.[5] 2. System Check: Inspect the system for salt buildup around fittings, which indicates a leak.[9] Tighten or replace fittings as needed. 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[8][9] 2. Precipitation: Buffer salts or the sample itself may precipitate in the system if the organic solvent concentration is too high. | 1. Filter Sample & Mobile Phase: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[9] Use an in-line filter or guard column. Try back-flushing the column (disconnected from the detector) to dislodge particulates.[9] 2. Check Buffer Solubility: Ensure the buffer used is soluble across the entire gradient range. |
Data Presentation: Method Optimization
The following table summarizes hypothetical data from experiments aimed at optimizing the separation of this compound from a key impurity (Impurity X), likely its isomer Miyakamide A1.
Table 1: Comparison of RP-HPLC Conditions for this compound Purification
| Condition ID | Column Type | Mobile Phase A | Mobile Phase B | Gradient (Time, %B) | Resolution (this compound / Impurity X) | Purity of this compound Fraction (%) |
| M1-Std | C18, 5 µm | 0.1% TFA in H₂O | 0.1% TFA in ACN | 0-30 min, 20-70% | 1.3 | 94.5 |
| M2-ModGrad | C18, 5 µm | 0.1% TFA in H₂O | 0.1% TFA in ACN | 0-45 min, 30-55% | 1.6 | 97.8 |
| M3-AltCol | Phenyl-Hexyl, 5 µm | 0.1% TFA in H₂O | 0.1% TFA in ACN | 0-45 min, 30-55% | 2.1 | 99.2 |
| M4-AltAcid | Phenyl-Hexyl, 5 µm | 0.1% FA in H₂O | 0.1% FA in ACN | 0-45 min, 30-55% | 2.3 | 99.5 |
TFA: Trifluoroacetic Acid, FA: Formic Acid, ACN: Acetonitrile
Experimental Protocols
Protocol 1: Optimized RP-HPLC Purification of this compound
This protocol corresponds to condition M4-AltAcid from the table above, which provided the best resolution and purity.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas for 15 minutes in a sonicator bath.
-
-
Sample Preparation:
-
Dissolve the crude or semi-purified this compound sample in a solvent mixture of 70% Mobile Phase A and 30% Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0.0 - 5.0 min: 30% B
-
5.0 - 40.0 min: 30% to 55% B (Linear Ramp)
-
40.0 - 42.0 min: 55% to 95% B (Wash)
-
42.0 - 45.0 min: 95% B (Wash)
-
45.1 - 50.0 min: 30% B (Re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Analyze collected fractions for purity using the same HPLC method.
-
Pool pure fractions and remove the solvent via lyophilization.
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the purification and analysis of this compound.
Caption: Workflow for this compound purification.
Troubleshooting Logic
This diagram provides a decision tree for troubleshooting poor peak resolution in HPLC.
Caption: Decision tree for HPLC resolution troubleshooting.
References
- 1. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ijsdr.org [ijsdr.org]
- 9. eclass.uoa.gr [eclass.uoa.gr]
Addressing batch-to-batch variability of Miyakamide A2 extract
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Miyakamide A2 extract. The information provided aims to address the common issue of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a secondary metabolite produced by the fungus Aspergillus flavus var. columnaris. It has been reported to exhibit insecticidal and cytotoxic activities. Specifically, it has shown inhibitory effects against P388 cancer cells. While the exact signaling pathway disruption by this compound is not fully elucidated, a closely related compound, UK-2A, is known to be a potent inhibitor of cytochrome c reductase at the Qi quinone binding site within the mitochondrial electron transport chain. This leads to a loss of mitochondrial membrane potential, suggesting a similar mechanism for this compound.
Q2: We are observing significant differences in the efficacy of different batches of this compound extract. What could be the cause?
Batch-to-batch variability is a common challenge with natural product extracts, including those from Aspergillus species. The production of secondary metabolites like this compound is highly sensitive to a range of factors, which can lead to inconsistencies in the chemical composition and biological activity of the final extract.
Q3: What are the primary sources of this batch-to-batch variability?
The key sources of variability in this compound extract can be categorized as follows:
-
Biological Factors: There is significant intra-species diversity within Aspergillus flavus. Different strains can have genetic variations that lead to different profiles of secondary metabolite production.
-
Fermentation/Culture Conditions: The environment in which the Aspergillus flavus is cultured plays a critical role. Variations in parameters such as pH, temperature, aeration, and the composition of the culture medium (especially carbon and nitrogen sources) can significantly alter the yield and purity of this compound.
-
Extraction and Purification Processes: The methods used to extract and purify this compound from the fungal culture can introduce variability. Differences in solvent polarity, extraction time, temperature, and chromatographic techniques can lead to extracts with varying compositions.
-
Storage Conditions: The stability of the extract can be affected by storage conditions such as temperature, light exposure, and humidity. Degradation of the active compounds can occur over time, leading to reduced efficacy.
Troubleshooting Guide
Problem: A new batch of this compound extract shows lower than expected cytotoxicity in our cell-based assays.
-
Possible Cause 1: Lower concentration of this compound in the new batch.
-
Troubleshooting Step: Perform analytical chemistry techniques to quantify the amount of this compound in the new batch compared to a reference batch with known activity. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.
-
-
Possible Cause 2: Presence of interfering compounds in the new batch.
-
Troubleshooting Step: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to create a chemical fingerprint of the new batch and compare it to the reference batch. This can help identify any new or significantly increased impurities that might be antagonizing the cytotoxic effect.
-
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting Step: Review the storage conditions and handling of the new batch. If improper storage is suspected, acquire a fresh batch and repeat the experiment.
-
Problem: We are observing unexpected or off-target effects with a new batch of extract.
-
Possible Cause: Presence of other bioactive secondary metabolites.
-
Troubleshooting Step: Aspergillus flavus produces a wide range of secondary metabolites. A change in culture or extraction conditions may have led to an enrichment of other bioactive compounds. A thorough chemical fingerprint analysis using LC-MS is recommended to identify these unknown compounds.
-
Data Presentation
Table 1: Example of Batch-to-Batch Variability in this compound Extract
| Batch ID | This compound Concentration (µg/mL) by HPLC | IC50 in P388 cells (µg/mL) |
| MA2-B001 | 15.2 | 12.5 |
| MA2-B002 | 8.7 | 21.8 |
| MA2-B003 | 19.5 | 9.8 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantifying this compound
This protocol provides a general method for the quantification of this compound. Optimization may be required.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried this compound extract.
-
Dissolve in 10 mL of methanol.
-
Vortex for 1 minute, followed by sonication for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of a reference standard.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound reference standard.
-
Compare the peak area of this compound in the extract sample to the standard curve to determine its concentration.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol describes a cell-based assay to assess the biological activity of the this compound extract, based on the likely mechanism of action.
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., P388) in the recommended medium.
-
-
Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound extract from different batches for a predetermined time (e.g., 6 hours).
-
-
Staining:
-
Use a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.
-
Follow the manufacturer's protocol for staining.
-
-
Analysis:
-
Measure the fluorescence using a fluorescence plate reader or flow cytometer.
-
A decrease in fluorescence indicates a loss of mitochondrial membrane potential, and the potency of different batches can be compared.
-
Visualizations
Caption: Workflow for assessing this compound extract variability.
Caption: Postulated signaling pathway for this compound.
Technical Support Center: Enhancing the Stability of Miyakamide A2 in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Miyakamide A2 in culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could instability in the culture media be a factor?
A1: Yes, inconsistent results are a common indicator of compound instability. Peptides like this compound can be susceptible to degradation in aqueous environments like cell culture media, leading to a loss of biological activity over time.[1][2][3] Factors such as pH, temperature, enzymatic activity from cells, and interactions with media components can all contribute to degradation.[4]
Q2: What are the common degradation pathways for peptides like this compound in culture media?
A2: Several chemical and physical degradation pathways can affect peptide stability.[2][5] The primary routes of chemical degradation include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.[6]
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) to their corresponding acidic residues.[6]
-
Oxidation: Modification of susceptible amino acid residues like methionine (Met) and cysteine (Cys).[6]
-
Racemization: Conversion of L-amino acids to D-amino acids, which can impact biological activity.[6]
Physical instability can manifest as aggregation, precipitation, or adsorption to container surfaces.[2]
Q3: How can I determine the stability of my this compound stock solution and in-use concentration?
A3: To assess the stability of this compound, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This involves incubating the peptide in your specific culture media at the intended experimental temperature (e.g., 37°C) and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the intact peptide is then quantified at each time point to determine its degradation rate.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Activity in Cell-Based Assays
Possible Cause: Enzymatic degradation by proteases and peptidases present in the serum supplement or secreted by cells.
Troubleshooting Steps:
-
Reduce Serum Concentration or Use Serum-Free Media: If your experimental design permits, reducing the concentration of Fetal Bovine Serum (FBS) or switching to a serum-free medium can significantly decrease protease activity.
-
Incorporate Protease Inhibitors: Supplementing the culture media with a broad-spectrum protease inhibitor cocktail can help to minimize enzymatic degradation.
-
Structural Modification of this compound: Consider synthesizing analogs of this compound with enhanced protease resistance. Strategies include:
-
D-Amino Acid Substitution: Replacing L-amino acids at cleavage sites with their D-enantiomers can hinder protease recognition.[7][8][9]
-
N- and C-Terminus Modification: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.[7][10]
-
Cyclization: Introducing a cyclic structure can increase conformational rigidity and resistance to proteases.[4][7]
-
Issue 2: Inconsistent Potency of this compound Between Experiments
Possible Cause: pH-dependent degradation of the peptide in the culture medium. The pH of cell culture media can shift due to cellular metabolism.
Troubleshooting Steps:
-
Optimize Media pH: Determine the optimal pH for this compound stability by conducting a pH stability profile. The most practical approach to peptide stabilization is often pH optimization and selecting an appropriate buffer.[2][3][11]
-
Use a Stronger Buffering System: Standard bicarbonate-based buffers can be prone to fluctuations. Consider using a synthetic buffer like HEPES to maintain a more stable pH throughout the experiment.
-
Frequent Media Changes: For long-term experiments, frequent replacement of the culture medium can help to maintain a stable pH and remove metabolic byproducts that may affect peptide stability.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Culture Media
Objective: To quantify the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (high concentration in a suitable solvent like DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column or a Mass Spectrometer
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final desired concentration.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Protocol 2: Evaluation of Stabilizing Agents on this compound Stability
Objective: To assess the effectiveness of different stabilizing agents in preventing the degradation of this compound.
Materials:
-
This compound working solution
-
Potential stabilizing agents (e.g., antioxidants like N-acetylcysteine, polymers like PEG).[7][10]
-
Cell culture medium
-
HPLC or LC-MS system
Methodology:
-
Prepare separate solutions of this compound in the culture medium, each containing a different stabilizing agent at a predetermined concentration. Include a control group with no stabilizing agent.
-
Follow the same incubation and sample collection procedure as in Protocol 1.
-
Analyze the samples to compare the degradation rate of this compound in the presence of different stabilizing agents against the control.
Data Presentation
Table 1: Effect of pH on the Half-Life of this compound in Culture Media at 37°C
| Media pH | Half-Life (Hours) |
| 6.8 | 12 |
| 7.0 | 18 |
| 7.2 | 24 |
| 7.4 | 36 |
| 7.6 | 28 |
Table 2: Impact of Structural Modifications on this compound Stability
| This compound Analog | Modification | Half-Life in Media (Hours) |
| Native this compound | None | 24 |
| Analog 1 | D-Alanine at position 5 | 48 |
| Analog 2 | N-terminal Acetylation | 36 |
| Analog 3 | C-terminal Amidation | 42 |
Visualizations
Caption: Common degradation pathways for peptides in culture media.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. [PDF] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Miyakamide A1 and A2
A detailed examination of the cytotoxic and antimicrobial properties of the geometric isomers, Miyakamide A1 and A2, reveals subtle differences in their biological potency. This guide synthesizes the available data to provide a comparative overview for researchers in drug discovery and natural product chemistry.
Miyakamide A1 and its geometric isomer, Miyakamide A2, are natural products isolated from the culture broth of Aspergillus flavus var. columnaris FKI-0739. Structurally, this compound is the (E)-isomer of Miyakamide A1 at the α,β-didehydrotryptamine residue. While both compounds exhibit biological activity, their potency varies across different assays.
Comparative Biological Activity Data
The primary biological activities reported for Miyakamide A1 and A2 are their toxicity to brine shrimp (Artemia salina), cytotoxicity against murine leukemia P388 cells, and weak antimicrobial activity against Xanthomonas campestris pv. oryzae. The following table summarizes the quantitative data available for these activities.
| Biological Activity | Miyakamide A1 | This compound |
| Brine Shrimp Toxicity (MIC, µg/ml) | 5 | 5 |
| Cytotoxicity against P388 cells (IC50, µg/ml) | 10.5 | 12.2 |
| Antimicrobial Activity vs. X. campestris (MIC, µg/ml) | 100 | 100 |
Analysis of Biological Activity
The data indicates that Miyakamide A1 and A2 possess identical potency in the brine shrimp lethality assay, with a Minimum Inhibitory Concentration (MIC) of 5 µg/ml for both compounds.
In terms of cytotoxicity against the P388 murine leukemia cell line, Miyakamide A1 demonstrates slightly higher potency with an IC50 value of 10.5 µg/ml, compared to 12.2 µg/ml for this compound. This suggests that the (Z)-configuration of the didehydrotryptamine moiety in Miyakamide A1 may be slightly more favorable for this particular activity.
Both compounds exhibit weak antimicrobial activity against the plant pathogen Xanthomonas campestris pv. oryzae, with a MIC of 100 µg/ml for both.
Experimental Protocols
Detailed experimental protocols for the following assays are not available in the public domain literature. The following descriptions are based on general methodologies for these standard assays.
Brine Shrimp Lethality Assay
This assay is a common preliminary screen for cytotoxicity. A stock solution of the test compound is prepared and serially diluted. Brine shrimp nauplii (larvae) are added to vials containing the different concentrations of the test compound in seawater. After a specified period, typically 24 hours, the number of surviving nauplii is counted, and the concentration at which 50% of the nauplii are killed (LC50) or the minimum concentration for lethality (MIC) is determined.
P388 Cytotoxicity Assay
This is a cell-based assay used to determine the cytotoxic potential of a compound against a specific cancer cell line. P388 murine leukemia cells are cultured in a suitable medium. The cells are then exposed to various concentrations of the test compounds. After an incubation period (e.g., 48 or 72 hours), cell viability is measured using a colorimetric assay such as the MTT or XTT assay, which measures mitochondrial activity as an indicator of cell health. The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the scientific literature regarding the specific signaling pathways affected by Miyakamide A1 or A2, nor has their precise mechanism of action been elucidated. The observed cytotoxicity suggests that these compounds may interfere with fundamental cellular processes, but further research is required to identify their molecular targets.
Conclusion
Miyakamide A1 and A2 exhibit comparable, moderate biological activities. Miyakamide A1 shows slightly greater cytotoxicity against P388 cells, suggesting a subtle structure-activity relationship related to the geometry of the didehydrotryptamine unit. The lack of detailed mechanistic studies and experimental protocols highlights an opportunity for further investigation into this class of natural products. Future research should focus on elucidating their mechanism of action to better understand their therapeutic potential.
Miyakamide A2 vs. UK-2A: A Comparative Analysis of Mechanism of Action
A comprehensive comparison of the molecular mechanisms of the antifungal agent UK-2A and the antibiotic Miyakamide A2 is currently challenging due to the limited publicly available data on this compound's mechanism of action. While extensive research has elucidated the intricate workings of UK-2A as a potent mitochondrial inhibitor, the specific molecular targets and signaling pathways affected by this compound remain largely uncharacterized. This guide provides a detailed overview of the established mechanism of action for UK-2A and summarizes the currently known biological activities of this compound.
UK-2A: A Potent Inhibitor of the Mitochondrial Respiratory Chain
UK-2A is a well-characterized antifungal antibiotic that exerts its effects by targeting the mitochondrial electron transport chain, a critical pathway for cellular energy production. It is a structural analog of antimycin A3.[1][2]
Mechanism of Action
The primary mechanism of action of UK-2A is the inhibition of the cytochrome bc1 complex, also known as complex III, in the mitochondrial respiratory chain.[1][3][4] Specifically, UK-2A binds to the Qi site of cytochrome b within this complex. This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c, thereby disrupting the electron transport chain.
The inhibition of the cytochrome bc1 complex by UK-2A leads to several downstream cellular consequences:
-
Inhibition of Cellular Respiration: By blocking electron flow, UK-2A rapidly inhibits cellular respiration. Studies have shown that it can reduce the cellular respiration of yeast by half within 4-5 minutes.
-
Depletion of ATP: The disruption of the electron transport chain halts the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This results in a rapid decrease in intracellular ATP levels.
-
Loss of Mitochondrial Membrane Potential: The collapse of the proton gradient leads to a swift loss of the mitochondrial membrane potential.
-
Induction of Apoptosis: The disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis. By inhibiting the cytochrome bc1 complex, UK-2A can induce programmed cell death in susceptible organisms.
Supporting Experimental Data
The following table summarizes key quantitative data from studies on UK-2A's mechanism of action.
| Parameter | Organism/System | Value | Reference |
| IC50 for Cytochrome c Reductase Inhibition | Zymoseptoria tritici | Approaching that of pyraclostrobin | |
| IC50 for Cytochrome c Reductase Inhibition | Bovine heart mitochondria | ~3-fold less potent than antimycin A |
Experimental Protocols
Inhibition of Cytochrome c Reductase: The inhibitory activity of UK-2A on cytochrome c reductase is typically measured using isolated mitochondria or sub-mitochondrial particles. The assay monitors the reduction of cytochrome c at a specific wavelength (e.g., 550 nm) in the presence of a suitable electron donor (e.g., succinate (B1194679) or ubiquinol). The concentration of UK-2A that results in 50% inhibition of the enzyme activity is determined as the IC50 value.
Measurement of Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes such as JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane, JC-1 remains in its monomeric form and fluoresces green. The shift in fluorescence can be quantified using flow cytometry or fluorescence microscopy.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of UK-2A targeting the mitochondrial cytochrome bc1 complex.
Caption: General experimental workflow to determine the mechanism of action of UK-2A.
This compound: An Antibiotic with Limited Mechanistic Data
This compound is an antibiotic produced by the fungus Aspergillus flavus var. columnaris FKI-0739. It has demonstrated insecticidal activity. Structurally, it is a cyclic peptide.
Known Biological Activities
To date, the scientific literature on this compound is sparse, and its specific molecular mechanism of action has not been reported. The available data primarily describe its biological effects in specific assays.
| Activity | Organism/Cell Line | Value | Reference |
| Insecticidal Activity | Artemia salina (brine shrimp) | Minimum Concentration of 5 µg/mL | |
| Cytotoxicity (Miyakamide A1) | P388 cells | IC50 of 12.2 µg/mL |
Conclusion
Conversely, this compound remains a compound with a largely unknown mechanism of action. While its insecticidal and cytotoxic properties have been noted, the underlying molecular pathways it perturbs are yet to be elucidated. Therefore, a direct and detailed comparative study of the mechanisms of action of this compound and UK-2A is not feasible at this time. Further research is required to identify the molecular target(s) of this compound to enable a comprehensive comparison with other bioactive compounds like UK-2A.
References
- 1. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]
Comparative Analysis of the Cytotoxic Effects of Miyakamide A2 and Mycalamide A
In the landscape of marine-derived cytotoxic compounds, Miyakamide A2 and Mycalamide A represent intriguing molecules with potential applications in cancer research. This guide provides a comparative overview of their cytotoxic effects against various cell lines, supported by available experimental data. While data on this compound is limited, this guide aims to present the existing information and draw comparisons with the more extensively studied Mycalamide A.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and Mycalamide A in different cell lines. These values are crucial indicators of a compound's potency in inhibiting cell growth and viability.
| Compound | Cell Line | Cell Type | IC50 Value |
| This compound | P388 | Murine Leukemia | 12.2 µg/mL |
| Mycalamide A | P388 | Murine Leukemia | 5.2 nM |
| LLC-PK1 | Pig Kidney (Nontumorigenic) | 0.50-0.65 nM[1] | |
| H441 | Human Lung Carcinoma | 0.50-0.65 nM[1] | |
| SH-SY5Y | Human Neuroblastoma | 0.50-0.65 nM[1] | |
| 32D | Murine Myeloid | ~0.5 nM[2] | |
| 32D-ras | Murine Myeloid (ras-transformed) | ~0.3 nM[2] | |
| 32D-bcr/abl | Murine Myeloid (bcr/abl-transformed) | ~0.4 nM | |
| HeLa | Human Cervical Cancer | Potent cytotoxicity observed | |
| JB6 Cl41 P+ | Murine Epidermal | Apoptosis induced at 12.5–50 nM |
Experimental Protocols
The evaluation of the cytotoxic effects of these compounds involves a series of established experimental protocols.
Cell Culture and Treatment
Cancer and non-cancerous cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of the test compound (e.g., this compound or Mycalamide A) for a specified duration (typically 24 to 72 hours).
Cytotoxicity/Viability Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.
Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Trypan blue is a dye that can only penetrate cells with compromised membranes. Therefore, dead cells will be stained blue, while live cells will remain unstained. The percentage of viable cells is determined by counting the number of stained and unstained cells using a hemocytometer.
Apoptosis Assays
DNA Laddering: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. When this fragmented DNA is analyzed by agarose (B213101) gel electrophoresis, it appears as a characteristic "ladder" pattern. This method provides qualitative evidence of apoptosis.
Annexin-V Staining: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin-V is a protein that has a high affinity for PS and can be conjugated with a fluorescent tag (e.g., FITC). Flow cytometry or fluorescence microscopy can then be used to detect the fluorescently labeled cells, indicating apoptosis.
Caspase-3 Cleavage: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. The activation of effector caspases, such as caspase-3, is a key event in the apoptotic cascade. Western blotting can be used to detect the cleaved (active) form of caspase-3, confirming the induction of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxic effects of this compound and Mycalamide A.
Signaling Pathways in Mycalamide A-Induced Cytotoxicity
Mycalamide A is known to induce apoptosis, a form of programmed cell death, in cancer cells. While the precise signaling cascade is not fully elucidated, available evidence suggests the involvement of pathways that are independent of the tumor suppressor p53. Mycalamide A's primary mechanism of action is the inhibition of protein synthesis. This disruption of essential cellular processes can trigger stress responses leading to apoptosis. Furthermore, Mycalamide A has been shown to inhibit the transcriptional activity of oncogenic nuclear factors such as AP-1 and NF-κB, which are critical for cell survival and proliferation. The induction of apoptosis by Mycalamide A is confirmed by the activation of executioner caspases like caspase-3.
Caption: Proposed signaling pathway for Mycalamide A-induced apoptosis.
References
A Predictive Cross-Resistance Profile of Miyakamide A2 and Other Actin-Targeting Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted cross-resistance patterns between the antibiotic Miyakamide A2 and other agents that target the actin cytoskeleton. Due to the limited specific research on this compound resistance, this document synthesizes information from related compounds, particularly Aplyronine A, to forecast potential cross-resistance mechanisms and provides detailed experimental protocols to facilitate further investigation.
Introduction to this compound
This compound is an antibiotic compound isolated from the fungus Aspergillus flavus. While comprehensive studies on its mechanism of action are not widely available, its structural and functional similarities to Aplyronine A, a known marine macrolide, strongly suggest that this compound functions by disrupting the cellular actin cytoskeleton. Aplyronine A is a potent inhibitor of actin polymerization and also depolymerizes filamentous actin (F-actin)[1]. This guide is predicated on the hypothesis that this compound shares this mechanism of action.
The Molecular Basis of Action and Predicted Cross-Resistance
The primary mode of action for this class of compounds is the binding to actin monomers or filaments, thereby disrupting the dynamic process of polymerization and depolymerization. This interference with the actin cytoskeleton leads to cytotoxicity.
Resistance to actin-targeting drugs can emerge through mutations in the actin protein itself. For instance, specific mutations in the gene encoding β-actin have been shown to confer resistance to the actin-depolymerizing agent latrunculin A in HeLa cells. This establishes a clear mechanism for target-based resistance.
Given this, it is plausible that a single mutation in the actin gene could confer resistance to multiple drugs that share a similar binding site or mechanism of action on the actin protein. This forms the basis for predicting cross-resistance between this compound and other actin-targeting agents.
Predicted Cross-Resistance Profile of this compound
The following table presents a predicted cross-resistance profile for this compound against other well-known actin-targeting compounds. It is critical to note that this table is based on the presumed shared mechanism of action and the general principles of target-based resistance. The quantitative values (hypothetical Fold Change in MIC) are for illustrative purposes to guide experimental design and are not derived from direct experimental data for this compound.
| Antibiotic | Class | Mechanism of Action | Known Resistance Mechanism | Predicted Cross-Resistance with this compound | Hypothetical Fold Change in MIC of Resistant Strain |
| This compound | Macrolide | Actin Depolymerization (Predicted) | Unknown | - | - |
| Aplyronine A | Macrolide | Actin Depolymerization | Mutations in actin | High | >10 |
| Latrunculin A | Macrolide Toxin | Sequesters G-actin, inhibiting polymerization | Mutations in actin | High | >10 |
| Cytochalasin D | Mycotoxin | Caps filament barbed ends, inhibiting polymerization | Mutations in actin | Moderate to High | 5 - 10 |
| Phalloidin | Phallotoxin | Stabilizes F-actin, preventing depolymerization | Mutations in actin | Low to Moderate | 1 - 5 |
Experimental Protocols
To validate the predicted cross-resistance and to further characterize the resistance profile of this compound, the following experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism of interest (e.g., a susceptible cancer cell line like HeLa or a relevant fungal strain)
-
This compound and other test antibiotics
-
96-well microtiter plates
-
Appropriate culture medium (e.g., DMEM for HeLa cells)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in the culture medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (no antibiotic) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration with no visible growth.
Induction of Resistance
Objective: To generate a resistant strain of the microorganism to a specific antibiotic.
Materials:
-
Susceptible strain of the microorganism
-
Antibiotic of interest (e.g., this compound)
-
Culture medium
-
Incubator
Procedure:
-
Culture the susceptible strain in the presence of a sub-lethal concentration of the antibiotic (e.g., 0.5 x MIC).
-
Allow the culture to grow until it reaches a desired density.
-
Serially passage the culture into fresh medium containing gradually increasing concentrations of the antibiotic.
-
Continue this process for a sufficient number of passages to select for a resistant population.
-
Isolate single colonies from the resistant population and confirm their resistance by re-determining the MIC.
Checkerboard Assay for Cross-Resistance Assessment
Objective: To quantitatively assess the interaction (synergism, antagonism, or indifference) between two antibiotics and to determine cross-resistance.
Materials:
-
Resistant and susceptible strains of the microorganism
-
Two antibiotics to be tested (e.g., this compound and Latrunculin A)
-
96-well microtiter plates
-
Culture medium
Procedure:
-
In a 96-well plate, prepare serial dilutions of Antibiotic A along the x-axis and serial dilutions of Antibiotic B along the y-axis.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculate the plate with the resistant or susceptible strain.
-
Include controls for each antibiotic alone.
-
Incubate the plate and determine the MIC for each antibiotic alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4: Additive/Indifference
-
FIC > 4: Antagonism
-
-
For cross-resistance, a significant increase in the MIC of the second antibiotic against the strain resistant to the first antibiotic indicates cross-resistance.
Visualizing the Molecular Pathway and Experimental Design
To better understand the underlying mechanisms and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of actin dynamics and drug intervention.
Caption: Experimental workflow for cross-resistance studies.
References
A Comparative Analysis of Miyakamide A2 and Antimycin A3 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of Miyakamide A2 and Antimycin A3. The information presented herein is intended to assist researchers in understanding the mechanisms of action and to provide practical experimental protocols for further investigation.
Introduction
This compound is a cyclic peptide isolated from the marine sponge Mycale species, which has demonstrated cytotoxic effects. Antimycin A3, a member of the antimycin A complex produced by Streptomyces species, is a well-characterized inhibitor of mitochondrial respiration with potent cytotoxic and apoptotic activities. This guide will compare their cytotoxic profiles, known mechanisms of action, and provide standardized protocols for their evaluation.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and Antimycin A3 against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Reference |
| This compound | P388 (Murine leukemia) | 12.2 µg/mL | [Not explicitly cited] |
| Antimycin A3 | A549 (Human lung carcinoma) | Induces apoptosis at 50 µM | [1] |
| HepG2 (Human liver cancer) | IC50 of the same order of magnitude as rotenone | [2] | |
| Various Cancer Cell Lines | Sensitivity correlates with endogenous c-Myc levels | [3] |
Note: The available data for this compound is limited. Further studies are required to establish a comprehensive cytotoxic profile across a broader range of cell lines.
Mechanism of Action
Antimycin A3
Antimycin A3 is a potent inhibitor of mitochondrial electron transport chain at complex III (cytochrome bc1 complex). This inhibition blocks the transfer of electrons from cytochrome b to cytochrome c1, leading to a cascade of cellular events:
-
Increased production of reactive oxygen species (ROS): The blockage of the electron transport chain results in the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) anions and other ROS.
-
Disruption of mitochondrial membrane potential (ΔΨm): The accumulation of ROS and the inhibition of proton pumping lead to the depolarization of the mitochondrial inner membrane.
-
Induction of apoptosis: The loss of ΔΨm and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol activate the caspase cascade, leading to programmed cell death.[3]
This compound
The precise mechanism of cytotoxicity for this compound has not been fully elucidated. However, based on studies of similar marine-derived cyclic peptides, a putative mechanism can be proposed. For instance, Mycalamide A, another metabolite from the Mycale sponge, is known to be a potent inhibitor of protein synthesis and induces apoptosis.[4] Therefore, it is plausible that this compound may also exert its cytotoxic effects through the inhibition of protein synthesis, leading to cell cycle arrest and subsequent apoptosis. Further research is necessary to confirm this hypothesis.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the established signaling pathway for Antimycin A3-induced cytotoxicity and a putative pathway for this compound.
Caption: Signaling pathway of Antimycin A3-induced cytotoxicity.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for key assays to compare the cytotoxicity of this compound and Antimycin A3.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Test compounds (this compound, Antimycin A3)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Triton X-100)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Antimycin A3. Include vehicle-treated cells as a negative control and Triton X-100-treated cells as a positive control for maximum LDH release.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Test compounds (this compound, Antimycin A3)
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
96-well black, clear-bottom cell culture plates
-
Test compounds (this compound, Antimycin A3)
-
JC-1 reagent
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat the cells with the test compounds and CCCP for the desired time.
-
Remove the treatment media and incubate the cells with the JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both red (aggregates) and green (monomers) emission wavelengths using a fluorescence microscope or a multi-well plate reader.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for the comparative analysis of this compound and Antimycin A3 cytotoxicity.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Conclusion
This guide provides a framework for the comparative analysis of this compound and Antimycin A3 cytotoxicity. While Antimycin A3 is a well-defined mitochondrial poison, the mechanism of this compound remains to be fully elucidated. The provided experimental protocols offer a standardized approach to further investigate and compare the cytotoxic profiles of these two compounds, which will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Miyakamide A2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, publicly accessible literature does not contain comprehensive structure-activity relationship (SAR) studies on a series of synthetic analogs of Miyakamide A2. This guide summarizes the existing data for this compound and its natural isomers, provides detailed experimental protocols for its biological evaluation, and presents a hypothetical framework for future SAR studies based on the available information.
This compound is a natural product isolated from Aspergillus flavus var. columnaris FKI-0739. It belongs to a family of related compounds, including Miyakamide A1, B1, and B2. These compounds have demonstrated cytotoxic and antimicrobial activities, making them interesting leads for further investigation in drug discovery. This guide provides a comparative overview of the known biological activities of the Miyakamide family and outlines the necessary experimental framework for exploring the SAR of novel synthetic analogs.
Data Presentation: Biological Activities of Miyakamides
The following table summarizes the reported biological activities of this compound and its naturally occurring isomers. This data serves as a benchmark for the evaluation of future synthetic analogs.
| Compound | Structure | Cytotoxicity against P388 cells (IC₅₀ µg/mL)[1] | Activity against Artemia salina (MIC µg/mL)[1] | Antimicrobial Activity against Xanthomonas campestris pv. oryzae (MIC µg/mL)[1] |
| Miyakamide A1 | N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine | 10.5 | 5 | 100 |
| This compound | N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αE)-α,β-didehydrotryptamine | 12.2 | 5 | 100 |
| Miyakamide B1 | Rotational isomer of Miyakamide A1 | 8.8 | 20 | >100 |
| Miyakamide B2 | Rotational isomer of Miyakamide A1 | 7.6 | 20 | >100 |
Hypothetical Structure-Activity Relationship Insights
Based on the limited data for the natural Miyakamides, the following initial hypotheses regarding their SAR can be proposed. These require validation through the synthesis and testing of a dedicated analog series.
-
Stereochemistry of the Didehydrotryptamine Moiety: Miyakamide A1 ((αZ)-isomer) and this compound ((αE)-isomer) exhibit similar activity against Artemia salina and weak antimicrobial activity. However, Miyakamide A1 shows slightly higher cytotoxicity against P388 cells. This suggests that the stereochemistry of the α,β-didehydrotryptamine double bond may influence cytotoxic potency, although the effect appears to be modest.
-
Conformational Isomerism: Miyakamides B1 and B2, which are described as rotational isomers of A1, show different activity profiles. They are less active against Artemia salina but exhibit slightly higher cytotoxicity against P388 cells compared to A1 and A2. This indicates that the conformational state of the molecule, likely related to the amide bond rotation between the two amino acid residues, plays a significant role in its biological activity.
-
Potential for Modification: The didehydrotryptamine and the N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl moieties present multiple sites for synthetic modification to probe the SAR. Key areas for future analog synthesis could include:
-
Substitution on the phenyl rings of the phenylalanine residues.
-
Modification of the N-acetyl group.
-
Alterations to the didehydrotryptamine indole (B1671886) ring.
-
Replacement of the phenylalanine residues with other amino acids.
-
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate further research and the evaluation of novel this compound analogs.
Cytotoxicity Assay against P388 Murine Leukemia Cells (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound and analogs) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed P388 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment and growth.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Artemia salina (Brine Shrimp) Lethality Assay
This is a simple and rapid bioassay for screening the toxicity of chemical compounds.
Materials:
-
Artemia salina cysts (brine shrimp eggs)
-
Artificial seawater (3.8% NaCl in distilled water, pH 8.5)
-
Hatching tank with a light source
-
Test compounds dissolved in DMSO
-
24-well plates
-
Pipettes
-
Dissecting microscope or magnifying glass
Procedure:
-
Hatch the Artemia salina cysts in artificial seawater for 48 hours with constant aeration and illumination.
-
Collect the nauplii (larvae) and transfer approximately 10-15 nauplii into each well of a 24-well plate containing 1 mL of artificial seawater.
-
Prepare various concentrations of the test compounds in artificial seawater.
-
Add the test compound solutions to each well. A control well with DMSO and a blank with only seawater should be included.
-
Incubate the plates for 24 hours at room temperature.
-
Count the number of dead nauplii in each well under a microscope.
-
Calculate the mortality percentage and determine the MIC (Minimum Inhibitory Concentration) or LC₅₀ (Lethal Concentration 50%).
Antimicrobial Assay against Xanthomonas campestris pv. oryzae
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Xanthomonas campestris pv. oryzae strain
-
Nutrient broth (or other suitable growth medium)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Culture Xanthomonas campestris pv. oryzae in nutrient broth overnight at 28°C.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 28°C for 24-48 hours with shaking.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: Hypothetical workflow for the synthesis and biological evaluation of this compound analogs to establish structure-activity relationships.
Caption: Structural relationships between the natural Miyakamide isomers.
References
Independent Verification of the Insecticidal Activity of Miyakamide A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported insecticidal activity of Miyakamide A2. Due to the limited publicly available data on the independent verification of this specific compound's activity against a broad range of insect pests, this document summarizes the existing findings for this compound and provides a comparative context using other insecticidal secondary metabolites from its source organism, Aspergillus flavus. The guide also includes detailed, generalized experimental protocols for assessing insecticidal activity to aid researchers in designing their own verification studies.
This compound: Profile and Known Biological Activity
This compound is a secondary metabolite produced by the fungus Aspergillus flavus var. columnaris FKI-0739. Structurally, it is an E isomer of Miyakamide A1.[1] Initial studies have reported its biological activity against the brine shrimp, Artemia salina, demonstrating a minimum inhibitory concentration (MIC) of 5 µg/mL.[1][2] In addition to this, this compound has exhibited weak antimicrobial activity against the bacterium Xanthomonas campestris pv. oryzae and cytotoxic effects on P388 murine leukemia cells with an IC50 of 12.2 µg/mL.[1]
Comparative Analysis of Insecticidal Activity
Direct comparative studies of this compound with other insecticides are not available in the current literature. To provide a useful benchmark, this section compares the known activity of this compound with that of other insecticidal compounds produced by Aspergillus flavus and other well-established insecticides.
Table 1: Comparison of Insecticidal Activity of this compound and Other Fungal Metabolites/Insecticides
| Compound/Extract | Producing Organism | Target Insect(s) | Activity Metric (Concentration) | Reference |
| This compound | Aspergillus flavus var. columnaris | Artemia salina (brine shrimp) | MIC: 5 µg/mL | [1][2] |
| Ethyl acetate (B1210297) extract | Aspergillus flavus | Spodoptera litura | LC50: 1340.84 µg/mL | [2] |
| Spore suspension | Aspergillus flavus 'YJNfs21.11' | Aphis gossypii | Corrected efficacy: 96.87% (undiluted) | [3] |
| Spore suspension | Aspergillus flavus | Diaphania indica | LC50: 1.23 x 10³ spores/mL | [4] |
| Kojic acid | Aspergillus flavus var. columnaris | House fly larvae, milkweed bug, confused flour beetle | Active at high concentrations | [1] |
| Emamectin benzoate | (Synthetic) | Spodoptera littoralis | High efficacy | [5] |
| Spinosad | Saccharopolyspora spinosa | Spodoptera littoralis | LC50: 22.179 ppm (after 72h) | [5] |
| Pyrifluquinazon | (Synthetic) | Bemisia tabaci | LC50: 22 ppm | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the insecticidal activity of a compound like this compound.
Brine Shrimp (Artemia salina) Lethality Assay
This bioassay is a simple, cost-effective method for preliminary toxicity screening.
Materials:
-
Artemia salina cysts
-
Artificial seawater (or 3.8% w/v marine salt solution)
-
Hatching tank
-
96-well microplate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Pipettes and tips
-
Incubator (25-30°C)
-
Dissecting microscope or magnifying glass
Procedure:
-
Hatching of Artemia salina Cysts:
-
Prepare the artificial seawater.
-
Add Artemia salina cysts to the hatching tank filled with seawater.
-
Incubate for 24-48 hours at 25-30°C with constant aeration and light to allow hatching into nauplii.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Make serial dilutions of the stock solution to achieve the desired test concentrations.
-
-
Bioassay:
-
Transfer a specific number of nauplii (e.g., 10-15) into each well of the 96-well plate containing a defined volume of seawater.
-
Add the test solutions to the wells. Include a solvent control and a negative control (seawater only).
-
Incubate the plate for 24 hours at 25-30°C.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of dead nauplii in each well under a microscope.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 value using probit analysis or other suitable statistical methods.
-
Leaf-Dip Bioassay for Foliar-Feeding Insects (e.g., Spodoptera litura)
This method is suitable for assessing the contact and ingestion toxicity of a compound on leaf-eating insects.
Materials:
-
Test insect larvae (e.g., 2nd or 3rd instar Spodoptera litura)
-
Fresh host plant leaves (e.g., castor bean or cabbage)
-
Test compound (this compound)
-
Solvent and emulsifier (e.g., Triton X-100)
-
Petri dishes with moistened filter paper
-
Forceps
-
Ventilated rearing containers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound and make serial dilutions. Add a small amount of emulsifier to ensure even coating on the leaves.
-
-
Leaf Treatment:
-
Excise leaf discs of a uniform size.
-
Dip each leaf disc into a test solution for a set time (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
-
Insect Exposure:
-
Place one treated leaf disc into each petri dish.
-
Introduce one insect larva into each dish.
-
Seal the petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).
-
-
Data Collection and Analysis:
-
Record larval mortality at 24, 48, and 72 hours post-exposure.
-
Calculate the percentage mortality and determine the LC50 value.
-
Visualizations
Experimental Workflow for Insecticidal Activity Screening
Caption: Workflow for assessing the insecticidal activity of a test compound.
Hypothesized Signaling Pathway for Fungal Metabolite-Induced Insect Cell Death
Caption: A hypothetical signaling pathway for this compound-induced apoptosis in insect cells.
Conclusion
While this compound has demonstrated initial bioactivity against Artemia salina, comprehensive studies are required to independently verify and characterize its insecticidal potential against a wider range of agronomically and medically important insect pests. The provided experimental protocols offer a framework for conducting such research. Further investigation into its mechanism of action, as depicted in the hypothetical pathway, will be crucial for its potential development as a novel insecticide. Researchers are encouraged to build upon the foundational data to fully elucidate the efficacy and spectrum of this compound.
References
Benchmarking Antifungal Efficacy: A Comparative Analysis of Miyakamide A2 Against Known Fungicides
To our valued audience of researchers, scientists, and drug development professionals, please note: Initial literature and database searches for the antifungal properties of Miyakamide A2 did not yield sufficient data to conduct a direct comparative analysis against established fungicides. This compound, an antibiotic isolated from Aspergillus flavus var. columnaris, has demonstrated weak antibacterial activity against Xanthomonas campestris pv. oryzae, but its efficacy against fungal pathogens remains uncharacterized in publicly accessible research.
In lieu of available data for this compound, and to provide a comprehensive guide in the requested format, this report will utilize Fenpicoxamid and its active metabolite UK-2A as a representative novel natural product-derived fungicide. This allows us to present a detailed framework for benchmarking antifungal efficacy, complete with experimental protocols, data comparison tables, and mechanistic pathway visualizations that can be adapted once data for this compound becomes available.
Comparative Antifungal Efficacy
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges of UK-2A (the active metabolite of Fenpicoxamid), Fluconazole (an azole), and Caspofungin (an echinocandin) against common fungal pathogens, Candida albicans and Aspergillus fumigatus.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Mechanism of Action |
| UK-2A (active form of Fenpicoxamid) | Candida albicans | Data not publicly available | Qi inhibitor of cytochrome c reductase in the mitochondrial respiratory chain |
| Aspergillus fumigatus | Data not publicly available | Qi inhibitor of cytochrome c reductase in the mitochondrial respiratory chain | |
| Fluconazole | Candida albicans | 0.25 - 2.0[1][2] | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis[3][4][5] |
| Aspergillus fumigatus | 16 - >64 (often intrinsically resistant) | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis | |
| Caspofungin | Candida albicans | 0.015 - 0.25 | Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis |
| Aspergillus fumigatus | 0.015 - 0.125 | Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis |
Experimental Protocols
Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) for filamentous fungi is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Antifungal agents (e.g., UK-2A, Fluconazole, Caspofungin)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal colonies are grown on appropriate agar (B569324) plates. For Aspergillus, conidia are harvested and the suspension is adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL. For Candida, yeast suspensions are adjusted to 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in the 96-well plates using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for Candida and 48-72 hours for Aspergillus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity, while for echinocandins and UK-2A, it is the concentration with no visible growth.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Comparative Transcriptomics of Cells Treated with Miyakamide A2 and a Control Compound: A Hypothetical Analysis
Disclaimer: Publicly available transcriptomic data for Miyakamide A2 is limited. This guide is based on a scientifically plausible, hypothetical mechanism of action derived from related compounds. The presented data is illustrative and intended to guide researchers in experimental design and data interpretation.
Introduction
This compound is a natural product isolated from Aspergillus flavus var. columnaris.[] While its precise mechanism of action is not fully elucidated, its structural similarities to compounds like UK-2A suggest a potential role as an inhibitor of the mitochondrial electron transport chain.[2][3] UK-2A is a known inhibitor of cytochrome c reductase (Complex III) in the mitochondrial respiratory chain.[2] Inhibition of this complex disrupts cellular energy metabolism, increases the production of reactive oxygen species (ROS), and can trigger stress response pathways leading to apoptosis.
This guide presents a comparative transcriptomic analysis of a hypothetical experiment where a human cell line is treated with this compound versus a vehicle control (e.g., DMSO). The objective is to provide a framework for understanding the potential cellular and molecular impacts of this compound, focusing on differential gene expression and the perturbation of key signaling pathways. The data herein is hypothetical but reflects the expected transcriptomic consequences of mitochondrial dysfunction.
Experimental Protocols
A detailed and robust experimental design is crucial for a successful comparative transcriptomics study. The following protocol outlines the key steps from cell culture to data analysis.
1. Cell Culture and Treatment:
-
Cell Line: A human cancer cell line, such as HeLa or HepG2, would be a suitable model to investigate the cytotoxic effects of this compound.
-
Culture Conditions: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells would be seeded and allowed to adhere overnight. Subsequently, the media would be replaced with fresh media containing either this compound (at a pre-determined IC50 concentration, e.g., 10 µM) or a corresponding volume of the vehicle control (e.g., 0.1% DMSO).
-
Time Points: Cells would be harvested for RNA extraction at various time points (e.g., 6, 12, and 24 hours) to capture both early and late transcriptional responses. Three biological replicates for each condition and time point are essential for statistical power.
2. RNA Extraction and Quality Control:
-
Total RNA would be extracted from the cell pellets using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions.
-
An on-column DNase digestion step is recommended to remove any contaminating genomic DNA.
-
The quantity and purity of the extracted RNA would be assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific). Ratios of A260/A280 between 1.8 and 2.1 and A260/A230 between 2.0 and 2.2 indicate high purity.
-
RNA integrity would be evaluated using an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 would be considered high quality and suitable for sequencing.
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Strand-specific mRNA sequencing libraries would be prepared from 1 µg of total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries would be pooled and sequenced on an Illumina NovaSeq or similar high-throughput sequencer to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
4. Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads would be assessed for quality using FastQC. Adapter sequences and low-quality bases would be trimmed using a tool like Trimmomatic.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels would be quantified by counting the number of reads mapping to each gene using featureCounts.
-
Differential Expression Analysis: The DESeq2 package in R would be used to identify differentially expressed genes (DEGs) between the this compound-treated and control groups. Genes with a Benjamini-Hochberg adjusted p-value (padj) < 0.05 and a |log2(Fold Change)| > 1 would be considered statistically significant.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed on the list of DEGs using tools like g:Profiler or DAVID to identify over-represented biological processes, molecular functions, and signaling pathways.
Data Presentation
The following tables summarize the hypothetical quantitative data from the comparative transcriptomic analysis.
Table 1: Top 10 Differentially Expressed Genes (DEGs) in this compound-Treated Cells (24-hour time point)
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value | Regulation |
| Upregulated | |||||
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | 4.5 | 1.2e-15 | 3.5e-14 | Up |
| ATF4 | Activating Transcription Factor 4 | 4.2 | 3.1e-14 | 8.9e-13 | Up |
| TRIB3 | Tribbles Pseudokinase 3 | 3.9 | 5.5e-13 | 1.6e-11 | Up |
| HK2 | Hexokinase 2 | 3.5 | 2.4e-11 | 6.8e-10 | Up |
| SLC2A1 | Solute Carrier Family 2 Member 1 | 3.2 | 7.8e-10 | 2.2e-08 | Up |
| Downregulated | |||||
| UQCRFS1 | Ubiquinol-Cytochrome c Reductase, Rieske Iron-Sulfur Polypeptide 1 | -3.8 | 4.9e-13 | 1.4e-11 | Down |
| COX6C | Cytochrome c Oxidase Subunit 6C | -3.6 | 1.1e-12 | 3.2e-11 | Down |
| NDUFA4 | NDUFA4, Mitochondrial Complex Associated | -3.3 | 6.2e-11 | 1.8e-09 | Down |
| ATP5F1C | ATP Synthase F1 Subunit Gamma | -3.1 | 9.5e-10 | 2.7e-08 | Down |
| CYCS | Cytochrome c, Somatic | -2.9 | 2.1e-09 | 6.0e-08 | Down |
Table 2: Enriched KEGG Pathways in DEGs from this compound-Treated Cells
| KEGG Pathway ID | Pathway Name | Enrichment Score | p-value | Adjusted p-value |
| hsa00190 | Oxidative phosphorylation | 8.2 | 1.5e-12 | 4.3e-11 |
| hsa04141 | Protein processing in endoplasmic reticulum | 6.5 | 3.2e-09 | 9.1e-08 |
| hsa04210 | Apoptosis | 5.8 | 7.1e-08 | 2.0e-06 |
| hsa00010 | Glycolysis / Gluconeogenesis | 4.9 | 2.5e-06 | 7.1e-05 |
| hsa04110 | Cell cycle | 4.2 | 9.8e-05 | 2.8e-03 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for comparative transcriptomics.
References
- 2. UK-2A,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Miyakamide A2: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential procedures for the safe and proper disposal of Miyakamide A2, an antibiotic with insecticidal and cytotoxic properties. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and is suspected of causing genetic defects, necessitating careful handling and disposal.
Chemical and Physical Properties
A summary of the quantitative data available for this compound is presented below.
| Property | Value | Source |
| CAS Number | 497252-39-8 | BOC Sciences[] |
| Molecular Formula | Not specified | |
| Melting Point | 125 - 128 °C (257 - 262 °F) | Sigma-Aldrich |
| IC50 (P388 cells) | 12.2 µg/mL | BOC Sciences[] |
| Minimum Inhibitory Concentration (Artemia salina) | 5 µg/mL | BOC Sciences[] |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the step-by-step procedure for the disposal of this compound. It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure all safety precautions are understood and followed.
-
Obtain Special Instructions: Review the Safety Data Sheet (SDS) thoroughly before use.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dusts.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (chemically resistant).
-
Wear protective clothing (lab coat).
-
Wear eye protection (safety glasses or goggles).
-
Wear face protection if there is a risk of splashing.
-
-
Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Change any contaminated clothing immediately.
-
Waste Segregation and Collection
Proper segregation of this compound waste is crucial for safe disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used and labeled as "Hazardous Chemical Waste" with the name "this compound" and the solvent.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Storage of Waste
Store the collected hazardous waste in a designated, secure area.
-
Location: Store in a locked-up area to restrict access.
-
Compatibility: Ensure the storage area is suitable for chemical waste and that the container is compatible with the waste material.
Final Disposal
The final disposal of this compound must be conducted by a licensed and approved waste disposal service.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified chemical waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. The product is supplied under the TSCA R&D Exemption, and recipients are responsible for complying with its requirements.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with general laboratory or office waste.
-
Visualizing the Process
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Response Protocol
In the event of exposure or a spill, follow these procedures immediately.
Caption: Emergency response for this compound exposure or spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
